Thalidomide-NH-CH2-COO(t-Bu)
Description
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Structure
3D Structure
Properties
Molecular Formula |
C19H21N3O6 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate |
InChI |
InChI=1S/C19H21N3O6/c1-19(2,3)28-14(24)9-20-11-6-4-5-10-15(11)18(27)22(17(10)26)12-7-8-13(23)21-16(12)25/h4-6,12,20H,7-9H2,1-3H3,(H,21,23,25) |
InChI Key |
WZPUJNOBEUAQPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Thalidomide-NH-CH2-COO(t-Bu) as a CRBN Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide (B1683933) and its derivatives have garnered significant attention in therapeutic development, primarily due to their role as molecular glue degraders that modulate the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN). This technical guide focuses on a specific derivative, Thalidomide-NH-CH2-COO(t-Bu), a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug developers in the field of targeted protein degradation.
Introduction: The Role of CRBN in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation, and hijacking this system for therapeutic purposes has emerged as a powerful strategy in drug discovery. E3 ubiquitin ligases are central to the UPS, as they recognize specific substrate proteins for ubiquitination and subsequent degradation by the proteasome. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^), has been identified as a direct target of thalidomide and its analogs, known as immunomodulatory drugs (IMiDs).
The binding of these small molecules to CRBN alters its substrate recognition profile, leading to the ubiquitination and degradation of "neosubstrates" that are not endogenous targets of the ligase. This "molecular glue" mechanism forms the basis for the therapeutic effects of IMiDs and has been harnessed in the development of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of the target protein.
Thalidomide-NH-CH2-COO(t-Bu) serves as a crucial CRBN-recruiting ligand in the synthesis of PROTACs, such as the well-characterized BET degrader, PROTAC BET Degrader-1. Its chemical structure features the core thalidomide scaffold for CRBN binding and a linker attachment point with a tert-butyl ester protecting group, allowing for its incorporation into PROTAC molecules.
Mechanism of Action: How Thalidomide-NH-CH2-COO(t-Bu) Engages CRBN
The binding of Thalidomide-NH-CH2-COO(t-Bu) to CRBN is mediated by the glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide core. The glutarimide moiety is essential for insertion into a hydrophobic pocket on the surface of CRBN, often referred to as the "thalidomide-binding domain." This interaction is stabilized by hydrogen bonds and van der Waals forces with key amino acid residues within the binding pocket.
Upon binding, Thalidomide-NH-CH2-COO(t-Bu) induces a conformational change in CRBN, creating a new interface for the recruitment of neosubstrates. In the context of a PROTAC, the linker and the POI-binding ligand extend from the thalidomide core, positioning the target protein in close proximity to the E3 ligase complex for efficient ubiquitination.
Signaling Pathway of CRBN-mediated Protein Degradation
Caption: CRBN-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.
Quantitative Data
While specific binding affinity data for Thalidomide-NH-CH2-COO(t-Bu) is not extensively published as a standalone ligand, its efficacy as part of PROTAC BET Degrader-1 provides insight into its ability to engage CRBN. The activity of the PROTAC is a direct consequence of the formation of a stable ternary complex between the BET protein, the PROTAC, and CRBN. The following table summarizes key quantitative data for PROTAC BET Degrader-1, which utilizes Thalidomide-NH-CH2-COO(t-Bu) as the CRBN ligand.
| Parameter | Value | Cell Line | Assay Type | Reference |
| BRD4 Degradation DC₅₀ | 0.8 nM | 22Rv1 | Western Blot | [1] |
| BRD2 Degradation DC₅₀ | 1.8 nM | 22Rv1 | Western Blot | [1] |
| BRD3 Degradation DC₅₀ | 3.1 nM | 22Rv1 | Western Blot | [1] |
| Cell Growth IC₅₀ | 4.3 nM | RS4;11 | Cell Viability Assay | [2] |
| Cell Growth IC₅₀ | 45.5 nM | MOLM-13 | Cell Viability Assay | [2] |
Note: DC₅₀ represents the concentration required to induce 50% degradation of the target protein. IC₅₀ represents the concentration required to inhibit 50% of cell growth.
Experimental Protocols
The characterization of CRBN ligands and the PROTACs derived from them involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Synthesis of Thalidomide-NH-CH2-COO(t-Bu)
A general synthetic route involves the reaction of 4-aminothalidomide with a suitable linker precursor. A specific protocol for the synthesis of a similar intermediate is as follows:
-
Starting Materials: 4-Fluorothalidomide, tert-butyl glycinate (B8599266).
-
Reaction: To a solution of 4-fluorothalidomide in a suitable aprotic polar solvent such as dimethylformamide (DMF), add tert-butyl glycinate and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield Thalidomide-NH-CH2-COO(t-Bu).
Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a ligand to CRBN by measuring the displacement of a fluorescently labeled tracer.
Workflow for Competitive Fluorescence Polarization Assay
Caption: Experimental workflow for a competitive fluorescence polarization assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a solution of purified recombinant CRBN protein and a fluorescently labeled thalidomide analog (tracer) in an appropriate assay buffer. Prepare a serial dilution of the test compound, Thalidomide-NH-CH2-COO(t-Bu).
-
Assay Plate Setup: In a microplate, add the CRBN protein and the fluorescent tracer to each well.
-
Compound Addition: Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with no CRBN (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a binding affinity constant (Ki).
Cellular Target Degradation Assay (Western Blot)
This assay is used to quantify the degradation of a target protein in cells treated with a PROTAC incorporating Thalidomide-NH-CH2-COO(t-Bu).
Logical Relationship for Western Blot Analysis of Protein Degradation
Caption: Logical flow for assessing protein degradation via Western Blot.
Detailed Protocol:
-
Cell Culture and Treatment: Plate the cells of interest and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.
Conclusion
Thalidomide-NH-CH2-COO(t-Bu) is a valuable chemical tool for the development of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its mechanism of action is rooted in the well-established interaction of the thalidomide scaffold with CRBN, leading to the induced degradation of target proteins. The quantitative data from PROTACs utilizing this ligand demonstrates its effectiveness in cellular systems. The detailed experimental protocols provided in this guide offer a framework for the synthesis, characterization, and cellular evaluation of this and similar CRBN-recruiting molecules, empowering researchers to advance the field of targeted protein degradation.
References
An In-depth Guide to the Synthesis of tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycinate, a key intermediate in the development of targeted protein degraders and other therapeutics. The synthesis involves a two-step process commencing with the formation of a nitro-substituted isoindoline-dione, followed by reduction and subsequent nucleophilic substitution to introduce the glycinate (B8599266) moiety.
Synthetic Pathway Overview
The synthesis of the target compound is achieved through a reliable two-step sequence. The first step involves the condensation of 3-nitrophthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to yield 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (B173961). The nitro group is then catalytically reduced to an amine, which is subsequently reacted with tert-butyl bromoacetate (B1195939) to afford the final product.
Caption: Overall synthetic scheme for tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycinate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis protocol.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 3-Nitrophthalic anhydride | 3-Aminopiperidine-2,6-dione hydrochloride | 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione | Glacial Acetic Acid | Sodium Acetate | 118 | 18 | 89.7 | 98 |
| 2a | 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione | Hydrogen | 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | N/A | Pd/C | N/A | N/A | N/A | N/A |
| 2b | 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | tert-Butyl bromoacetate | tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycinate | DMSO | DIPEA | 90 | 16 | 53[1][2] | >95 |
Note: Data for step 2a (reduction) is qualitative as it is a standard procedure. The yield and purity for step 2b are based on a closely related nucleophilic aromatic substitution reaction reported in the literature.[1][2]
Experimental Protocols
Step 1: Synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione
This procedure outlines the synthesis of the key nitro-substituted intermediate.
Caption: Experimental workflow for the synthesis of the nitro intermediate.
Methodology:
-
To a round-bottom flask, add 3-nitrophthalic anhydride (10 g) and glacial acetic acid (75 mL).
-
Add 3-aminopiperidine-2,6-dione hydrochloride (8.5 g) to the solution.
-
Add anhydrous sodium acetate (4.5 g) portion-wise at a temperature between 25-30 °C.
-
Heat the reaction mixture to 118 °C and stir for 18 hours.
-
After the reaction is complete, cool the mixture to 60 °C.
-
Remove the glacial acetic acid by distillation under vacuum to obtain a residue.
-
To the residue, add water (100 mL) and stir the mixture at 25-30 °C for 1 hour.
-
Filter the resulting solid.
-
Wash the wet filter cake by slurrying with water (2 x 100 mL) and filtering.
-
Dry the solid product in a vacuum oven until the water content is less than 0.5% to yield 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.[3]
Step 2: Synthesis of tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycinate
This two-part procedure involves the reduction of the nitro group followed by N-alkylation.
Part A: Reduction of the Nitro Group
The reduction of the nitro intermediate to 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a standard procedure.
Methodology:
-
Dissolve 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, which can often be used in the next step without further purification.
Part B: N-Alkylation with tert-Butyl bromoacetate
This procedure details the final N-alkylation step. The protocol is adapted from a similar synthesis of a pomalidomide (B1683931) derivative.[1][2]
Caption: Experimental workflow for the N-alkylation step.
Methodology:
-
To a solution of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO), add tert-butyl bromoacetate (1.1 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycinate.[1][2]
This comprehensive guide provides the necessary details for the successful synthesis of tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycinate. Researchers are advised to follow standard laboratory safety procedures and to characterize all intermediates and the final product thoroughly using appropriate analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stereospecific Binding of Thalidomide Analogues to Cereblon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular interactions underpinning the therapeutic and teratogenic effects of thalidomide (B1683933) and its analogues (IMiDs®). The central focus is the stereospecific binding of these molecules to cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This interaction is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality.
Introduction to Cereblon and IMiD-Mediated Neosubstrate Degradation
Cereblon (CRBN) is a crucial component of the CRL4 E3 ubiquitin ligase complex, which is involved in the ubiquitination of various protein substrates, marking them for proteasomal degradation. The discovery that CRBN is the primary target of thalidomide revealed a novel mechanism of action for this class of drugs. Thalidomide and its more potent analogues, lenalidomide (B1683929) and pomalidomide, bind to CRBN and modulate its substrate specificity.
This binding event creates a new protein interaction surface on CRBN, enabling it to recognize and recruit "neosubstrates" that it would not otherwise bind. The CRL4CRBN complex then ubiquitinates these neosubstrates, leading to their degradation by the 26S proteasome. This targeted protein degradation is responsible for both the therapeutic effects (e.g., degradation of transcription factors IKZF1 and IKZF3 in multiple myeloma) and the teratogenic effects (e.g., degradation of SALL4) of these drugs.
A critical aspect of this interaction is its stereospecificity. Thalidomide is a racemic mixture of two enantiomers, (R)-thalidomide and (S)-thalidomide. The (S)-enantiomer is significantly more potent in binding to CRBN and inducing the degradation of key neosubstrates, which is also linked to the drug's teratogenic effects.
Quantitative Analysis of IMiD-CRBN Binding
The affinity of thalidomide analogues for the CRBN-DDB1 complex varies, influencing their clinical efficacy and potency. Isothermal Titration Calorimetry (ITC) and surface plasmon resonance (SPR) are common methods to quantify these interactions.
| Compound | Enantiomer | Binding Affinity (Kd) to CRBN-DDB1 | Key Neosubstrate(s) | Reference |
| Thalidomide | (S) | ~250 nM | IKZF1, IKZF3, SALL4, GSPT1 | |
| (R) | ~2.5 µM | GSPT1 | ||
| Lenalidomide | (S) | ~1 µM | IKZF1, IKZF3 | |
| Pomalidomide | (S) | ~300 nM | IKZF1, IKZF3 | |
| CC-885 | (S) | ~10 nM | GSPT1 | |
| CC-90009 | (S) | ~50 nM | GSPT1 |
Note: Binding affinities can vary based on experimental conditions and constructs used.
Core Signaling and Degradation Pathway
The binding of an IMiD to CRBN initiates a cascade that results in the degradation of a specific neosubstrate. This process is central to the mechanism of action for this drug class.
Caption: IMiD-mediated recruitment of neosubstrates to the CRL4-CRBN complex for ubiquitination and degradation.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research in this field. Below are protocols for foundational experiments used to characterize the IMiD-CRBN interaction.
Co-Immunoprecipitation (Co-IP) to Verify In-Cell Binding
This protocol is designed to confirm the interaction between an IMiD analogue, CRBN, and a neosubstrate within a cellular context.
Caption: Workflow for Co-Immunoprecipitation to detect IMiD-dependent protein-protein interactions.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T cells overexpressing tagged proteins or a relevant cancer cell line like MM.1S) and allow them to adhere. Treat the cells with the desired concentration of the thalidomide analogue or DMSO as a vehicle control for 4-6 hours.
-
Lysis: Harvest and wash the cells with cold PBS. Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate by incubating with Protein A/G magnetic beads. Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-CRBN or an antibody against an epitope tag like FLAG or V5) overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.
-
Washing and Elution: Pellet the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the expected interacting partners (e.g., anti-IKZF1, anti-GSPT1) to verify their presence in the complex.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters, including the dissociation constant (Kd).
Caption: Logical flow of an Isothermal Titration Calorimetry (ITC) experiment to determine binding affinity.
Methodology:
-
Protein Preparation: Express and purify the human CRBN-DDB1 protein complex. Ensure the protein is properly folded and stable. Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Ligand Preparation: Dissolve the thalidomide analogue in the final, matched ITC buffer. A small percentage of DMSO may be required for solubility, which must be matched precisely in the protein solution.
-
ITC Experiment Setup:
-
Load the CRBN-DDB1 complex (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the IMiD analogue (typically 10-20x the protein concentration) into the injection syringe.
-
-
Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the protein solution at a constant temperature (e.g., 25°C).
-
Data Acquisition: The instrument measures the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks from the raw thermogram. Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to calculate the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding (n).
The Glutarimide Ring: A Linchpin for Cereblon Engagement and Neosubstrate Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cereblon (CRBN), the substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4), is a key target in modern therapeutics, particularly for a class of drugs known as immunomodulatory drugs (IMiDs®) and related targeted protein degraders like PROTACs. The therapeutic mechanism of these molecules hinges on their ability to bind CRBN and induce the degradation of specific "neosubstrate" proteins. This guide provides a detailed examination of the pivotal role played by the glutarimide (B196013) ring, a core chemical moiety of IMiDs, in the initial and critical engagement with CRBN. We will explore the structural basis of this interaction, present quantitative binding data, detail key experimental methodologies, and visualize the associated molecular pathways and workflows.
The Structural Basis of Glutarimide-CRBN Engagement
The interaction between IMiDs and CRBN is a cornerstone of their function, acting as a "molecular glue" to bring the E3 ligase machinery into proximity with target proteins.[1] The glutarimide ring of the IMiD is the essential anchor that mediates the initial binding to CRBN.
Crystal structures of the human CRBN-DDB1 complex bound to IMiDs have revealed that the glutarimide moiety inserts into a specific, highly conserved hydrophobic pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN.[2][3][4] This pocket is often referred to as the "tri-Trp pocket" due to the critical role of three tryptophan residues (Trp380, Trp386, and Trp400) that form a hydrophobic cage engulfing the aliphatic face of the glutarimide ring.[5][6]
The binding is further stabilized by specific hydrogen bonds. The imide group of the glutarimide ring acts as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds with the backbone of residues His378 and Trp380 within the CRBN pocket.[5][7] In contrast, the second moiety of the IMiD, the phthalimide (B116566) or isoindolinone ring, remains largely exposed to the solvent.[2][8] This solvent-exposed portion is then free to form a new protein-protein interface that recruits neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex for subsequent ubiquitination and degradation.[3][9]
The stereochemistry of the glutarimide ring is also crucial. Biochemical studies have demonstrated that the (S)-enantiomer of thalidomide (B1683933) exhibits an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer, indicating a clear stereospecific preference of the binding pocket.[7][10]
Quantitative Analysis of CRBN-Ligand Engagement
The binding affinity of various glutarimide-containing molecules to CRBN has been quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC). This data is critical for understanding structure-activity relationships (SAR) and for the development of new, more potent CRBN-binding agents.
| Compound | Target | Method | Dissociation Constant (Kd) | Reference(s) |
| Thalidomide | CRBN-DDB1 | ITC | ~250 nM | [11] |
| Lenalidomide | CRBN-DDB1 | ITC | ~178 - 640 nM | [12] |
| Pomalidomide | CRBN-DDB1 | ITC | ~157 nM | [12] |
| (S)-Thalidomide | CRBN | Biochemical | ~10-fold stronger binding than (R)-enantiomer | [7][10] |
| Lenalidomide | CRBN TBD only | ITC | 6.7 ± 0.9 µM | [13] |
| Pomalidomide | CRBN TBD only | ITC | 14.7 ± 1.9 µM | [13] |
Note: Binding affinities can vary based on experimental conditions, protein constructs (e.g., full CRBN-DDB1 complex vs. TBD alone), and techniques. The data shows that binding to the full CRBN-DDB1 complex is significantly stronger than to the isolated Thalidomide-Binding Domain (TBD), highlighting the importance of the overall complex in stabilizing the interaction.[13]
Mechanism of Action: From Engagement to Degradation
The binding of the glutarimide ring to CRBN is the initiating event in a cascade that leads to the targeted degradation of neosubstrate proteins. This process modifies the substrate specificity of the CRL4-CRBN E3 ligase complex.
-
Binding: An IMiD or PROTAC containing a glutarimide moiety binds to the TBD of CRBN, a component of the active CRL4 E3 ubiquitin ligase complex.
-
Ternary Complex Formation: The drug-bound CRBN presents a new surface, created by both the protein and the solvent-exposed part of the drug, which has high affinity for a neosubstrate protein (e.g., IKZF1, IKZF3).[1] This results in the formation of a stable ternary complex: CRBN-IMiD-Neosubstrate.
-
Ubiquitination: The neosubstrate, now held in close proximity to the E3 ligase machinery, is poly-ubiquitinated. RBX1, the RING-box protein component of the complex, recruits an E2 ubiquitin-conjugating enzyme that transfers ubiquitin molecules to the neosubstrate.
-
Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then captures, unfolds, and degrades the neosubstrate protein.
Experimental Protocols
Verifying the engagement of glutarimide-based compounds with CRBN and the subsequent formation of a ternary complex is fundamental to their development. Co-Immunoprecipitation and Isothermal Titration Calorimetry are two key techniques used for this purpose.
Co-Immunoprecipitation (Co-IP) to Validate Ternary Complex Formation
This method is used to demonstrate that a glutarimide-containing molecule induces an interaction between CRBN and a neosubstrate within a cellular context.[14]
Objective: To pull down the CRBN protein and determine if a specific neosubstrate co-precipitates in a drug-dependent manner.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or a multiple myeloma cell line like U266) to ~80-90% confluency. Treat cells with the glutarimide-containing compound (e.g., 1-10 µM Pomalidomide) or vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Pre-Clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding to the beads.
-
Immunoprecipitation: Remove the beads using a magnetic stand. To the pre-cleared lysate, add a primary antibody against CRBN (e.g., 2-5 µg rabbit anti-CRBN). As a negative control, use an equivalent amount of isotype control IgG. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).
-
Elution: Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the neosubstrate of interest (e.g., anti-IKZF1) and CRBN (to confirm successful pulldown).
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative, label-free technique used to measure the thermodynamic parameters of binding interactions in solution, providing the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][15]
Objective: To directly measure the binding affinity of a glutarimide-containing compound to the purified CRBN-DDB1 protein complex.
Detailed Methodology:
-
Protein and Ligand Preparation: Express and purify the recombinant human CRBN-DDB1 protein complex. Prepare a stock solution of the glutarimide-containing ligand in the final dialysis buffer used for the protein. The final dialysis buffer should be used for all dilutions to minimize heats of dilution.
-
Instrument Setup: The ITC instrument consists of a reference cell and a sample cell. Fill the reference cell with the experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5).
-
Sample Loading: Load the sample cell with the CRBN-DDB1 protein solution at a known concentration (typically 10-50 µM). Load the titration syringe with the ligand solution at a concentration 10-20 times higher than the protein (typically 100-500 µM).
-
Titration Experiment: Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the ligand from the syringe into the sample cell while maintaining a constant temperature. The instrument measures the minute heat changes that occur upon binding after each injection.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol). The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is then fitted to a suitable binding model (e.g., one-site binding model). This analysis directly yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) is calculated from the relationship: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
Conclusion
The glutarimide ring is the indispensable structural element responsible for the direct and specific engagement of IMiDs and related degraders with the E3 ligase substrate receptor, CRBN. Its insertion into the conserved tri-tryptophan pocket, stabilized by a network of hydrophobic interactions and hydrogen bonds, serves as the critical first step that enables the subsequent recruitment and degradation of pathogenic neosubstrate proteins. A thorough understanding of this foundational interaction, supported by quantitative binding data and robust experimental validation, is essential for the rational design and optimization of the next generation of targeted protein degradation therapeutics.
References
- 1. grant.rscf.ru [grant.rscf.ru]
- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. rcsb.org [rcsb.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
Thalidomide-NH-CH2-COO(t-Bu) molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-CH2-COO(t-Bu), also known as tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate, is a crucial chemical intermediate in the rapidly advancing field of targeted protein degradation. This molecule serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's natural protein disposal machinery. By incorporating this moiety, researchers can design heterobifunctional PROTACs that selectively recruit CRBN to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental considerations for Thalidomide-NH-CH2-COO(t-Bu) in the context of PROTAC development, with a focus on the degradation of Bromodomain and Extra-Terminal (BET) proteins.
Molecular Profile
The fundamental chemical properties of Thalidomide-NH-CH2-COO(t-Bu) are summarized below.
| Property | Value | Source |
| Molecular Formula | C19H21N3O6 | PubChem[1] |
| Molecular Weight | 387.4 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate | PubChem[1] |
| CAS Number | 2093386-23-1 | MedChemExpress |
Mechanism of Action in PROTACs
Thalidomide-NH-CH2-COO(t-Bu) is a critical component of PROTACs designed to hijack the ubiquitin-proteasome system (UPS) for targeted protein degradation. The thalidomide-derived portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN). A complete PROTAC molecule is formed by linking this E3 ligase ligand to a separate ligand that binds to a target protein of interest via a chemical linker.
The mechanism of action for a PROTAC utilizing a Thalidomide-NH-CH2-COO(t-Bu)-derived E3 ligase ligand can be summarized in the following steps:
-
Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
This process results in the selective removal of the target protein from the cell, offering a powerful alternative to traditional small-molecule inhibition.
Mechanism of PROTAC-mediated protein degradation.
Application in BET Protein Degradation
A primary application for PROTACs derived from Thalidomide-NH-CH2-COO(t-Bu) is the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC, and are implicated in various cancers.
Degradation of BET proteins has been shown to be a promising therapeutic strategy. By removing these proteins, the downstream signaling pathways that they regulate are disrupted, leading to anti-proliferative effects in cancer cells.
Downstream Signaling Effects
The degradation of BET proteins by a PROTAC leads to the downregulation of critical oncogenic signaling pathways. In many cancers, particularly prostate cancer, there is a complex interplay between BET proteins and the Androgen Receptor (AR) and c-MYC signaling pathways. BET proteins are known to regulate the transcription of both AR and c-MYC. Therefore, the degradation of BET proteins leads to a subsequent reduction in the levels of AR and c-MYC, resulting in cell cycle arrest and apoptosis.
Downstream signaling of BET protein degradation.
Experimental Protocols
The evaluation of a PROTAC's efficacy in degrading a target protein is a critical step in its development. Western blotting is a standard and robust method for quantifying the reduction in target protein levels following PROTAC treatment.
Western Blot Analysis of Target Protein Degradation
This protocol provides a general framework for assessing the degradation of a target protein (e.g., BRD4) in cultured cells treated with a PROTAC synthesized using Thalidomide-NH-CH2-COO(t-Bu).
Materials:
-
Cell line expressing the target protein (e.g., human cancer cell line)
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and denature the proteins by boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Experimental workflow for Western blot analysis.
Conclusion
Thalidomide-NH-CH2-COO(t-Bu) is an indispensable tool for researchers engaged in the design and synthesis of PROTACs. Its ability to effectively recruit the Cereblon E3 ligase provides a robust platform for the targeted degradation of a wide array of proteins implicated in human diseases. A thorough understanding of its molecular characteristics, mechanism of action, and the appropriate experimental methodologies for evaluating the resulting PROTACs is paramount for the successful development of this novel therapeutic modality. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the field of targeted protein degradation.
References
In Vitro Characterization of Thalidomide-NH-CH2-COO(t-Bu): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of Thalidomide-NH-CH2-COO(t-Bu), a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a protected E3 ubiquitin ligase ligand, specifically targeting the Cereblon (CRBN) protein. This document details the fundamental mechanism of action, protocols for chemical deprotection, and a suite of in vitro assays for characterizing its binding affinity to CRBN and its role in PROTAC-mediated protein degradation. Representative data for analogous compounds are presented to offer a quantitative framework for experimental design and data interpretation.
Introduction
Thalidomide (B1683933) and its derivatives have emerged as crucial components in the field of targeted protein degradation. These molecules function as "molecular glues," redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN). In the context of PROTACs, a thalidomide-based moiety serves as the E3 ligase-recruiting ligand. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
Thalidomide-NH-CH2-COO(t-Bu) is a synthetic derivative of thalidomide featuring a tert-butyl ester-protected aminomethyl linker at the 4-position of the phthalimide (B116566) ring. This protecting group allows for the controlled and site-specific conjugation of the thalidomide moiety to a linker, which is then attached to a ligand for the target protein. The in vitro characterization of this intermediate and its deprotected form is critical for the development of effective and specific PROTAC degraders.
Mechanism of Action
The biological activity of Thalidomide-NH-CH2-COO(t-Bu) is contingent upon its thalidomide core, which binds to the CRBN component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event does not inhibit the ligase but rather modulates its substrate specificity. When incorporated into a PROTAC, the thalidomide derivative facilitates the formation of a ternary complex between the target protein, the PROTAC, and CRBN. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
An In-depth Technical Guide to Thalidomide-NH-CH2-COO(t-Bu) for PROTAC Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thalidomide-NH-CH2-COO(t-Bu) in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination and subsequent degradation of the POI by the proteasome.
Thalidomide (B1683933) and its derivatives are a cornerstone of PROTAC technology, serving as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. The molecule of interest, Thalidomide-NH-CH2-COO(t-Bu) , also known by its IUPAC name tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate, is a key building block in the synthesis of CRBN-recruiting PROTACs. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which, after deprotection, can be readily coupled to a linker attached to a POI-binding ligand. The 4-amino group on the phthalimide (B116566) ring provides a convenient attachment point for the linker, a common strategy in PROTAC design.
This technical guide provides a comprehensive overview of Thalidomide-NH-CH2-COO(t-Bu) for beginners in PROTAC research, covering its synthesis, physicochemical properties, and its application in the development of potent and selective protein degraders. We will also delve into the experimental protocols for characterizing PROTACs containing this moiety and explore a relevant signaling pathway targeted by such degraders.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Thalidomide-NH-CH2-COO(t-Bu) is essential for its effective use in PROTAC synthesis and for interpreting experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁N₃O₆ | PubChem |
| Molecular Weight | 387.39 g/mol | PubChem |
| IUPAC Name | tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate | PubChem |
| CAS Number | 2093386-23-1 | PubChem |
| Appearance | Solid | Commercial Suppliers |
| Solubility | Soluble in DMSO, DMF | Commercial Suppliers |
Quantitative Data in PROTAC Applications
Table 1: Representative Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Binding Affinity (Kᵢ) | Assay Method | Reference |
| Thalidomide | ~1.8 µM | TR-FRET | [Fischer, E. S., et al. (2014)] |
| Pomalidomide | ~0.3 µM | TR-FRET | [Fischer, E. S., et al. (2014)] |
| Lenalidomide | ~1.0 µM | TR-FRET | [Fischer, E. S., et al. (2014)] |
Table 2: Representative Degradation Data for a BTK-Targeting PROTAC Utilizing a Thalidomide-Based CRBN Ligand
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| MT-802 | BTK | MOLM-14 | 8 | >95 | [Buhimschi, A. D., et al. (2018)] |
Note: The DC₅₀ and Dₘₐₓ values are highly dependent on the specific PROTAC architecture, including the linker and the POI ligand.
Experimental Protocols
Synthesis of Thalidomide-NH-CH2-COO(t-Bu)
Reaction Scheme:
Materials:
-
4-Fluorothalidomide
-
tert-Butyl 2-aminoacetate hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add tert-butyl 2-aminoacetate hydrochloride (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired product, Thalidomide-NH-CH2-COO(t-Bu).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol describes the evaluation of a PROTAC's ability to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest (e.g., a relevant cancer cell line for a BTK-targeting PROTAC)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed at 4 °C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100 °C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the protein of interest overnight at 4 °C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant protein of interest (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC stock solution (in DMSO)
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the POI or an antibody against ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, CRL4-CRBN complex, and the recombinant POI.
-
PROTAC Addition: Add the PROTAC at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the reaction mixture at 37 °C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling the samples.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the membrane with an antibody against the POI to detect higher molecular weight bands corresponding to ubiquitinated protein, or with an anti-ubiquitin antibody.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase (BTK)
A PROTAC utilizing a thalidomide-based CRBN ligand can be designed to target Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK signaling is implicated in various B-cell malignancies.
Caption: PROTAC-mediated degradation of BTK disrupts BCR signaling.
Experimental Workflow for PROTAC Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel PROTAC.
Caption: A typical workflow for the synthesis and evaluation of a PROTAC.
Conclusion
Thalidomide-NH-CH2-COO(t-Bu) represents a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its straightforward incorporation into PROTAC design, coupled with the well-established role of thalidomide in hijacking the CRBN E3 ligase, makes it an attractive tool for researchers new to the field of targeted protein degradation. This guide has provided a foundational understanding of its properties, synthesis, and application, along with detailed experimental protocols and illustrative diagrams to facilitate its use in the development of novel protein degraders. As the field of targeted protein degradation continues to expand, the rational design and application of such key building blocks will be instrumental in unlocking the full therapeutic potential of this exciting modality.
Methodological & Application
Application Notes and Protocols for Thalidomide-NH-CH2-COO(t-Bu) in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" disease targets. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's endogenous ubiquitin-proteasome system to selectively eliminate target proteins. A critical component in the design of many effective PROTACs is the E3 ubiquitin ligase ligand. Thalidomide (B1683933) and its derivatives are widely utilized as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This document provides detailed application notes and protocols for the use of Thalidomide-NH-CH2-COO(t-Bu) , a key building block for the synthesis of CRBN-recruiting PROTACs.
Thalidomide-NH-CH2-COO(t-Bu) serves as a versatile anchor for PROTAC assembly. The thalidomide moiety ensures high-affinity binding to CRBN, while the tert-butyl protected carboxylic acid group provides a reactive handle for conjugation to a linker and subsequently to a target protein ligand. This modularity allows for the systematic development and optimization of PROTACs against a wide array of protein targets.
Mechanism of Action
PROTACs synthesized using Thalidomide-NH-CH2-COO(t-Bu) operate by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ligase complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Application: BET Protein Degradation
A prominent application of Thalidomide-NH-CH2-COO(t-Bu) is in the development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in various cancers. PROTAC BET Degrader-1 (HY-103633) is an example of a potent BET degrader that utilizes a thalidomide-based ligand derived from Thalidomide-NH-CH2-COO(t-Bu) to recruit CRBN.[1][2]
Quantitative Data
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50), maximum degradation (Dmax), and their effect on cell viability (IC50).
| Parameter | Value | Cell Line | Target Proteins | Reference |
| IC50 | 4.3 nM | RS4;11 (Human B-cell precursor leukemia) | Proliferation | [3] |
| IC50 | 45.5 nM | MOLM-13 (Human acute myeloid leukemia) | Proliferation | [3] |
| Degradation | 3-10 nM | RS4;11 | BRD2, BRD3, BRD4 | [3] |
Experimental Protocols
Detailed protocols for the synthesis and evaluation of PROTACs using Thalidomide-NH-CH2-COO(t-Bu) are provided below.
Protocol 1: Synthesis of a PROTAC using Thalidomide-NH-CH2-COO(t-Bu)
This protocol describes a general procedure for the final coupling step in PROTAC synthesis, where the deprotected linker-POI ligand is conjugated to the carboxylic acid of the thalidomide derivative.
Materials:
-
Thalidomide-NH-CH2-COOH (deprotected form of Thalidomide-NH-CH2-COO(t-Bu))
-
Linker-POI ligand with a terminal amine group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC grade solvents for purification (e.g., acetonitrile, water, TFA)
Procedure:
-
Dissolve Thalidomide-NH-CH2-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the Linker-POI ligand (1.1 eq) in anhydrous DMF.
-
Add the Linker-POI ligand solution to the activated thalidomide mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Lyophilize the pure fractions to yield the PROTAC as a solid.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
References
Designing Potent and Selective Protein Degraders: Application Notes for PROTACs Utilizing a Thalidomide-Based Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with Thalidomide-NH-CH2-COO(t-Bu)
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable."[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1][2] A PROTAC typically consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
This document provides detailed application notes and protocols for the design and evaluation of PROTACs that utilize a specific E3 ligase ligand: Thalidomide-NH-CH2-COO(t-Bu) . This ligand is a derivative of thalidomide (B1683933), a well-established recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] The thalidomide moiety serves as the "handle" that hijacks the CRL4-CRBN E3 ligase complex, while the tert-butyl ester-protected carboxyl group provides a versatile attachment point for a linker, which is then connected to a warhead that targets a specific protein for degradation.
The general mechanism of action for a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[1]
Target Selection and Design Considerations
The selection of a suitable target protein is the first critical step in PROTAC design. Ideal targets are those whose degradation is expected to have a therapeutic benefit. This section provides examples of well-validated targets for thalidomide-based PROTACs: BRD4, BTK, and EGFR.
Target 1: Bromodomain-containing protein 4 (BRD4)
BRD4 is an epigenetic reader protein that plays a crucial role in the regulation of gene transcription, including key oncogenes like c-Myc.[4][5] Its involvement in various cancers has made it an attractive target for therapeutic intervention.[6]
Signaling Pathway Involving BRD4:
BRD4 is a key component of the transcriptional machinery. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to release paused RNA polymerase II, thereby promoting gene transcription.[6] Dysregulation of BRD4 activity is linked to several cancer-related signaling pathways, including the Notch signaling pathway.[7][8]
Target 2: Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[9][10] It plays a vital role in B-cell proliferation, differentiation, and survival, making it a key target in B-cell malignancies and autoimmune diseases.[9][11]
Signaling Pathway Involving BTK:
Upon BCR activation, BTK is recruited to the plasma membrane and activated through phosphorylation.[12] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), leading to a signaling cascade that results in the activation of transcription factors like NF-κB, ultimately promoting B-cell survival and proliferation.[10][13]
Target 3: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[14][15] Aberrant EGFR signaling is a hallmark of many cancers, making it a well-established therapeutic target.[16]
Signaling Pathway Involving EGFR:
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways.[2][15] These pathways ultimately lead to the activation of transcription factors that promote cell growth and survival.[3][16]
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[17][18] The following table summarizes representative data for thalidomide-based PROTACs targeting BRD4, BTK, and EGFR.
| Target Protein | PROTAC (Representative) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | ARV-825 (Pomalidomide-based) | Jurkat | < 1 | > 95 | [18] |
| Thalidomide-PEG-BRD4 PROTAC | HeLa | 15 | > 95 | [17] | |
| BTK | Thalidomide-based BTK Degrader | Mino | ~10 | > 90 | [19] |
| EGFR | Thalidomide-based EGFR Degrader | HCC827 | 3.2 | ~90 | [] |
Experimental Protocols
A systematic evaluation of a novel PROTAC involves a series of key experiments to confirm its mechanism of action. This includes assessing ternary complex formation, target ubiquitination, and ultimately, protein degradation.
Experimental Workflow
Protocol 1: Ternary Complex Formation Assay (NanoBRET™)
This protocol describes the use of the NanoBRET™ technology to monitor the formation of the ternary complex in live cells.[21][22][23]
Materials:
-
HEK293T cells
-
NanoLuc®-Target Protein fusion vector
-
HaloTag®-CRBN fusion vector
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC of interest
-
White, opaque 96-well assay plates
Method:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will ensure 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with the NanoLuc®-Target Protein and HaloTag®-CRBN plasmids. An optimized ratio of donor to acceptor plasmid is crucial and may require empirical determination (a 1:10 ratio is a good starting point).[21] Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the diluted PROTAC to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add this reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.[21]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[21]
Protocol 2: In Vitro Ubiquitination Assay (AlphaLISA®)
This protocol outlines an in vitro ubiquitination assay using AlphaLISA® technology to detect the ubiquitination of the target protein.[24]
Materials:
-
Recombinant E1, E2 (e.g., UbcH5b), and CRBN E3 ligase complex
-
Recombinant target protein (e.g., GST-tagged)
-
Biotinylated ubiquitin
-
ATP
-
PROTAC of interest
-
AlphaLISA® GSH Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA® assay buffer
-
384-well AlphaPlate
Method:
-
Reaction Setup: In a 384-well plate, combine the CRBN E3 ligase complex, the GST-tagged target protein, and the PROTAC at various concentrations. Incubate for 60 minutes at room temperature to allow for ternary complex formation.
-
Ubiquitination Reaction: Initiate the ubiquitination reaction by adding a mixture of E1, E2, biotinylated ubiquitin, and ATP. Incubate for 60 minutes at 37°C.
-
Detection: Add AlphaLISA® GSH Acceptor beads and Streptavidin-coated Donor beads. Incubate in the dark at room temperature for 60 minutes.
-
Signal Measurement: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaLISA® signal is proportional to the amount of ubiquitinated target protein. Plot the signal against the PROTAC concentration to determine the EC50 for ubiquitination.
Protocol 3: Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][25][26]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Method:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a DMSO-treated vehicle control.[25]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[25]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[25]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[25]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[25]
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[26]
Conclusion
The design of PROTACs utilizing the Thalidomide-NH-CH2-COO(t-Bu) E3 ligase ligand offers a powerful strategy for targeted protein degradation. By carefully selecting the target protein, optimizing the linker, and rigorously evaluating the resulting PROTAC through a systematic series of in vitro and cellular assays, researchers can develop potent and selective therapeutic agents. The protocols and data presented in these application notes provide a comprehensive framework to guide scientists in this exciting and rapidly advancing field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 15. ClinPGx [clinpgx.org]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 23. selvita.com [selvita.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. benchchem.com [benchchem.com]
- 26. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Conjugation of Thalidomide-NH-CH2-COO(t-Bu) to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the Cereblon (CRBN) E3 ligase ligand, Thalidomide-NH-CH2-COO(t-Bu) (tert-butyl 2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)acetate), to a target ligand. This procedure is a fundamental step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The protocol involves a two-step process: the deprotection of the tert-butyl ester to yield a free carboxylic acid, followed by an amide coupling reaction with an amine-functionalized target ligand.
PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. Thalidomide (B1683933) and its derivatives are commonly used as ligands for the CRBN E3 ligase. This protocol outlines a robust method for incorporating the thalidomide moiety into a PROTAC construct.
Signaling Pathway and Mechanism of Action
The synthesized PROTAC, containing the thalidomide-derived CRBN ligand, hijacks the ubiquitin-proteasome system to degrade a target protein. The thalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
This section details the two primary experimental procedures: the deprotection of the t-butyl ester and the subsequent amide coupling to a target ligand.
Protocol 1: Deprotection of Thalidomide-NH-CH2-COO(t-Bu)
This protocol describes the removal of the tert-butyl (t-Bu) protecting group to yield the free carboxylic acid, Thalidomide-NH-CH2-COOH.
Materials:
-
Thalidomide-NH-CH2-COO(t-Bu)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve Thalidomide-NH-CH2-COO(t-Bu) in anhydrous DCM in a round-bottom flask.
-
Add an equal volume of TFA to the solution (a 1:1 v/v ratio of DCM to TFA).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation under reduced pressure.
-
The resulting crude Thalidomide-NH-CH2-COOH is typically used in the next step without further purification.
Protocol 2: Amide Coupling of Thalidomide-NH-CH2-COOH to a Target Ligand
This protocol outlines the coupling of the deprotected thalidomide derivative with a target ligand containing a primary or secondary amine.
Materials:
-
Thalidomide-NH-CH2-COOH (from Protocol 1)
-
Amine-functionalized target ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
-
Work-up and purification reagents (e.g., water, ethyl acetate, brine, silica (B1680970) gel)
Procedure:
-
Dissolve the crude Thalidomide-NH-CH2-COOH (1.0 equivalent) in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized target ligand (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the target ligand to the activated thalidomide mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final thalidomide-conjugated PROTAC.
Data Presentation
The following table summarizes the general stoichiometry and reaction conditions for the amide coupling protocol. Note that these may require optimization for specific target ligands.
| Reagent/Parameter | Molar Equivalents / Condition | Purpose |
| Thalidomide-NH-CH2-COOH | 1.0 | Carboxylic acid component |
| Amine-functionalized Ligand | 1.1 | Amine component for conjugation |
| HATU | 1.2 | Coupling agent to activate the carboxylic acid |
| DIPEA/TEA | 3.0 | Base to facilitate the coupling reaction |
| Solvent | Anhydrous DMF or DCM | Reaction medium |
| Temperature | Room Temperature | Reaction temperature |
| Reaction Time | 4-12 hours | Duration of the coupling reaction |
Experimental Workflow
The overall workflow for the synthesis of the thalidomide-conjugated PROTAC is depicted below.
Caption: Experimental workflow for the synthesis of a thalidomide-based PROTAC.
Application of Thalidomide-NH-CH2-COO(t-Bu) for BRD4 Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from the cell. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This document focuses on the application of PROTACs utilizing Thalidomide-NH-CH2-COO(t-Bu) as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers crucial for the transcription of key oncogenes, including c-Myc.[1] The overexpression and aberrant activity of BRD4 are implicated in various cancers, making it a compelling therapeutic target.
The specific PROTAC highlighted in these notes, PROTAC BET Degrader-1 (HY-103633), incorporates the Thalidomide-NH-CH2-COO(t-Bu) moiety to engage the CRBN E3 ligase, leading to the degradation of BRD4 and subsequent anti-proliferative effects in cancer cells.
Mechanism of Action
The core mechanism of BRD4 degradation mediated by a PROTAC utilizing a thalidomide-based ligand involves the hijacking of the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing BRD4 into close proximity with the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[2]
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein and its subsequent biological effects. Key parameters include the half-maximal degradation concentration (DC50), the maximum degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: Bioactivity of PROTAC BET Degrader-1 (HY-103633)
| Parameter | Cell Line | Value | Reference |
| Effective Concentration (BRD Protein Degradation) | RS4;11 | 3-10 nM | [3] |
| IC50 (Growth Inhibition) | RS4;11 | 4.3 nM | [3] |
| IC50 (Growth Inhibition) | MOLM-13 | 45.5 nM | [3] |
| IC50 (BRD4 BD1 Binding) | - | 41.8 nM | [4] |
| IC50 (Growth Inhibition) | THP-1 | 0.81 µM | [4] |
Table 2: Representative Degradation Efficiency of a CRBN-based BRD4 PROTAC (dBET1)
This data is provided as an illustrative example of typical degradation parameters.
| Parameter | Cell Line | Value |
| DC50 | MV-4-11 | ~1.8 nM |
| Dmax | MV-4-11 | >95% |
| DC50 | 22Rv1 | ~5 nM |
| Dmax | 22Rv1 | >90% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells following treatment with a thalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Efficacy Testing of a Thalidomide-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1] This document provides detailed application notes and protocols for evaluating the efficacy of a PROTAC synthesized using Thalidomide-NH-CH2-COO(t-Bu) . This chemical moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a crucial component for inducing the degradation of a target Protein of Interest (POI).[2][3] A well-characterized example of a PROTAC utilizing a thalidomide-based E3 ligase ligand is a BET (Bromodomain and Extra-Terminal) degrader, which targets proteins such as BRD4 for degradation, leading to anti-proliferative effects in cancer cells.[4]
The core mechanism involves the PROTAC molecule acting as a bridge to form a ternary complex between the target protein and the CRBN E3 ligase.[5] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1][5] Consequently, the cellular levels of the target protein are reduced, impacting downstream signaling pathways.
These protocols outline key cell-based assays to quantify the efficacy of a Thalidomide-NH-CH2-COO(t-Bu)-based PROTAC, from initial target degradation to downstream cellular effects.
Mechanism of Action & Signaling Pathway
A PROTAC constructed with Thalidomide-NH-CH2-COO(t-Bu) initiates a cascade of intracellular events culminating in the degradation of the target protein. The thalidomide (B1683933) component specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase.[6][7] The other end of the PROTAC is conjugated to a ligand that binds to the target Protein of Interest (POI). This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery.[5] The E3 ligase then polyubiquitinates the POI, which is subsequently recognized and degraded by the proteasome.[1]
For a BET degrader targeting BRD4, its degradation leads to the downregulation of key oncogenes like c-Myc, thereby inhibiting cancer cell proliferation.[4]
Key Efficacy Parameters
The efficacy of a PROTAC is typically quantified by the following parameters, which can be determined from the dose-response curves generated from the experimental data.
| Parameter | Description |
| DC₅₀ | The concentration of the PROTAC that results in 50% degradation of the target protein.[1] |
| Dₘₐₓ | The maximum percentage of protein degradation achieved at high PROTAC concentrations.[1] |
| IC₅₀ | The concentration of the PROTAC that results in 50% inhibition of a specific cellular process (e.g., cell viability). |
Experimental Protocols
Western Blot for Target Protein Degradation
This is a fundamental assay to directly measure the reduction in the target protein levels following PROTAC treatment.[1][4]
Workflow:
Protocol:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., THP-1, MDA-MB-231 for BRD4) in 6-well plates and allow them to adhere overnight.[4]
-
PROTAC Treatment: Treat the cells with a range of concentrations of the Thalidomide-NH-CH2-COO(t-Bu) based PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.[4]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ.[1]
-
Data Presentation:
| PROTAC Conc. (nM) | Normalized Target Protein Level | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 100 | 0.15 | 85 |
| 1000 | 0.08 | 92 |
Cell Viability Assay
This assay assesses the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.[8]
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Data Presentation:
| PROTAC Conc. (nM) | Luminescence (RLU) | % Viability |
| 0 (Vehicle) | 50000 | 100 |
| 1 | 48000 | 96 |
| 10 | 35000 | 70 |
| 100 | 12000 | 24 |
| 1000 | 4500 | 9 |
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[9][10]
Protocol (Immunoprecipitation-Western Blot):
-
Cell Treatment: Treat cells with the PROTAC (at a concentration known to cause significant degradation) and a vehicle control for a shorter time point (e.g., 4-8 hours). It is also recommended to include a proteasome inhibitor (e.g., MG132) co-treatment group to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Western Blot:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Perform a Western blot as described previously, but probe the membrane with an anti-ubiquitin antibody.
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.
-
Data Presentation:
| Treatment | Input (Target Protein) | IP: Target Protein, WB: Ubiquitin |
| Vehicle | Band present | Faint or no smear |
| PROTAC | Band reduced/absent | High molecular weight smear |
| PROTAC + MG132 | Band present | Intense high molecular weight smear |
Conclusion
The described cell-based assays provide a comprehensive framework for evaluating the efficacy of a Thalidomide-NH-CH2-COO(t-Bu)-based PROTAC. By systematically assessing target engagement, degradation, mechanism of action, and downstream cellular effects, researchers can effectively characterize and optimize novel protein degraders for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
In Vivo Application of Thalidomide-Based BET Protein Degraders: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of Proteolysis Targeting Chimeras (PROTACs) that utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase for the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). The protocols and data presented are primarily based on studies of the potent BET degrader BETd-260 (also known as ZBC260), a molecule synthesized using a thalidomide-NH-CH2-COOH intermediate, derived from the deprotection of Thalidomide-NH-CH2-COO(t-Bu).
Introduction to Thalidomide-Based BET Degraders
Thalidomide (B1683933) and its analogs are molecular glues that bind to the CRBN E3 ubiquitin ligase. In the context of PROTACs, a thalidomide moiety serves as the E3 ligase ligand, which is connected via a chemical linker to a ligand that binds to the target protein of interest (POI). In the case of BET degraders, the POI ligand is typically a small molecule that binds to the bromodomains of BET proteins. This ternary complex formation (BET protein - PROTAC - CRBN) leads to the ubiquitination and subsequent proteasomal degradation of the BET protein. The degradation of BET proteins, particularly BRD4, has shown significant therapeutic potential in oncology due to their role in regulating the transcription of key oncogenes like c-MYC.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo quantitative data for the BET degrader BETd-260.
Table 1: In Vitro Activity of BETd-260
| Parameter | Cell Line | Value | Reference |
| BRD4 Degradation (DC50) | RS4;11 | < 0.1 nM (3h) | [1][2] |
| MOLM-13 | 0.3 nM (3h) | [1][2] | |
| Cell Growth Inhibition (IC50) | RS4;11 | 51 pM | [1][2] |
| MOLM-13 | 2.2 nM | [3] | |
| MNNG/HOS (Osteosarcoma) | Potent Suppression | [4] | |
| Saos-2 (Osteosarcoma) | Potent Suppression | [4] | |
| MG-63 (Osteosarcoma) | Potent Suppression | [4] | |
| SJSA-1 (Osteosarcoma) | Potent Suppression | [4] | |
| Apoptosis Induction | RS4;11 | 3-10 nM | [3] |
| MOLM-13 | 3-10 nM | [3] | |
| Hepatocellular Carcinoma Cells | Robust Induction | [4] |
Table 2: In Vivo Efficacy of BETd-260 in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen | Key Outcomes | Reference |
| RS4;11 Xenograft (Mice) | Acute Leukemia | 5 mg/kg, i.v., every other day, 3x/week for 3 weeks | >90% tumor regression; No body weight loss or toxicity | [1][2][3] |
| MNNG/HOS Xenograft (BALB/c Mice) | Osteosarcoma | 5 mg/kg, i.v., 3x/week for 3 weeks | ~94% Tumor Growth Inhibition (TGI) | [4][5] |
| Patient-Derived Osteosarcoma Xenograft (Mice) | Osteosarcoma | Not specified | Profound growth inhibition | [6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Leukemia Xenograft Model
This protocol is adapted from the study by Zhou et al. (2018) on BETd-260 in an RS4;11 xenograft model.[1][2]
1. Animal Model and Cell Line:
-
Animal: Female SCID mice.
-
Cell Line: RS4;11 (human B-cell precursor leukemia).
2. Tumor Implantation:
-
Subcutaneously inject RS4;11 cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
3. Formulation of BETd-260 for In Vivo Administration:
-
A common vehicle for intravenous (i.v.) administration of PROTACs is a formulation of DMA (N,N-dimethylacetamide), Solutol HS 15, and PBS (phosphate-buffered saline).
-
Example Formulation: While the exact formulation for BETd-260 in the primary study is not detailed, a typical formulation could be 5-10% DMA, 10-20% Solutol HS 15, and the remainder PBS. The components should be mixed thoroughly, and the PROTAC dissolved to the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse receiving 200 µL). Prepare fresh daily.
4. Dosing and Treatment Schedule:
-
Dose: 5 mg/kg.
-
Route of Administration: Intravenous (i.v.) injection.
-
Schedule: Administer every other day, three times a week, for a duration of three weeks.
-
Control Group: Administer vehicle only following the same schedule.
5. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, euthanize a subset of animals and excise tumors. Analyze tumor lysates by Western blot for the degradation of BRD2, BRD3, BRD4, and downstream markers like c-MYC, as well as apoptosis markers (e.g., cleaved PARP, cleaved caspase-3).
Protocol 2: In Vivo Efficacy Study in an Osteosarcoma Xenograft Model
This protocol is based on a study investigating BETd-260 in an MNNG/HOS osteosarcoma xenograft model.[4][5]
1. Animal Model and Cell Line:
-
Animal: BALB/c mice.
-
Cell Line: MNNG/HOS (human osteosarcoma).
2. Tumor Implantation:
-
Establish subcutaneous xenografts with MNNG/HOS cells.
3. Formulation of BETd-260:
-
Prepare the dosing solution for intravenous administration as described in Protocol 1.
4. Dosing and Treatment Schedule:
-
Dose: 5 mg/kg.
-
Route of Administration: Intravenous (i.v.).
-
Schedule: Three times per week for three weeks.
-
Control Group: Vehicle administration.
5. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor size and body weight every 2-3 days.
-
Pharmacodynamic Analysis:
-
For time-course analysis, administer a single i.v. dose of 5 mg/kg BETd-260. Sacrifice animals at different time points post-dose.
-
Harvest tumor tissue for Western blot analysis of BRD2, BRD3, and BRD4 protein levels.
-
Perform immunohistochemistry (IHC) on tumor sections to assess the expression of BRD proteins, cleaved PARP-1, and the proliferation marker Ki67.
-
Visualizations
Signaling Pathway of BET Degrader Action
Caption: Mechanism of action for a thalidomide-based BET degrader.
Experimental Workflow for In Vivo Studies
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring DC50 and Dmax of Thalidomide-NH-CH2-COO(t-Bu) PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] Thalidomide (B1683933) and its analogs are frequently used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5][6][7][8][9]
The efficacy of a PROTAC is primarily characterized by two key parameters: DC50, the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax, the maximum percentage of protein degradation achievable.[2][10] This document provides detailed protocols for determining the DC50 and Dmax values for a hypothetical thalidomide-based PROTAC, "Thalidomide-NH-CH2-COO(t-Bu) PROTAC," targeting a protein of interest (POI).
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide and its derivatives function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][5][6][7][] In the context of a PROTAC, the thalidomide moiety hijacks the CRBN E3 ligase. Simultaneously, the other end of the PROTAC binds to the target protein. This forms a ternary complex, bringing the E3 ligase in close proximity to the target protein, facilitating the transfer of ubiquitin and subsequent proteasomal degradation.[4][5]
Data Presentation
The following tables summarize hypothetical quantitative data for the activity of Thalidomide-NH-CH2-COO(t-Bu) PROTAC in different cell lines.
Table 1: DC50 and Dmax Values in Various Cell Lines
| Cell Line | Cancer Type | Target Expression | DC50 (nM) | Dmax (%) |
| Cell Line A | Breast Cancer | High | 25 | 92 |
| Cell Line B | Prostate Cancer | Medium | 75 | 85 |
| Cell Line C | Lung Cancer | Low | 200 | 65 |
Table 2: Time-Dependency of Protein Degradation in Cell Line A
| Time (hours) | % Protein Remaining (at 25 nM PROTAC) |
| 0 | 100 |
| 2 | 85 |
| 4 | 60 |
| 8 | 30 |
| 16 | 15 |
| 24 | 8 |
Experimental Protocols
The following protocols provide a step-by-step guide for determining the DC50 and Dmax values of a PROTAC.
Protocol 1: Cell Culture and PROTAC Treatment
This protocol describes the general procedure for culturing cells and treating them with the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Complete growth medium
-
Thalidomide-NH-CH2-COO(t-Bu) PROTAC (stock solution in DMSO)
-
Multi-well cell culture plates (6-well or 96-well)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cells in the appropriate complete growth medium.
-
Seed the cells in 6-well or 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[1]
-
Prepare serial dilutions of the PROTAC in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%) and include a vehicle-only control.[1]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.[1]
Protocol 2: Western Blot for Protein Degradation Analysis
This protocol outlines the steps for quantifying protein levels using Western blotting.[1]
Materials:
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1][12]
-
Add ice-cold lysis buffer to each well and scrape the cells.[1][12]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[1][12]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][12]
-
Collect the supernatant containing the protein.[13]
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][12]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1][14]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][12][13][14]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[1][12][13]
-
Perform densitometry analysis on the protein bands using image analysis software.[13]
-
Normalize the target protein band intensity to the loading control.[13]
-
Calculate the percentage of remaining protein relative to the vehicle control.[13]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[13]
-
Protocol 3: In-Cell Western™ Assay for Higher Throughput Analysis
The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method performed in multi-well plates, offering higher throughput compared to traditional Western blotting.[16][17][18]
Materials:
-
Multi-well plates (96- or 384-well, black-walled)
-
Fixation solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer or equivalent)
-
Primary antibodies (target protein and normalization control, e.g., tubulin)
-
Fluorochrome-conjugated secondary antibodies (with distinct emission spectra, e.g., IRDye® 680RD and IRDye® 800CW)
-
Imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells in a 96- or 384-well plate as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Add blocking buffer to each well and incubate for 1.5 hours at room temperature.[20]
-
Prepare a solution of primary antibodies against the target protein and a normalization control in blocking buffer.
-
Remove the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C.[19]
-
Wash the wells multiple times.
-
Prepare a solution of the appropriate fluorochrome-conjugated secondary antibodies in blocking buffer.
-
Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.[19][20]
-
-
Imaging and Data Analysis:
-
Wash the wells multiple times.
-
Scan the plate using an appropriate imaging system.
-
The integrated fluorescence intensity for the target protein is normalized to the intensity of the normalization control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the normalized signal against the logarithm of the PROTAC concentration to determine DC50 and Dmax.
-
Conclusion
These application notes provide a comprehensive guide for the characterization of thalidomide-based PROTACs. By following these detailed protocols, researchers can reliably determine the DC50 and Dmax values, which are critical parameters for evaluating the potency and efficacy of these novel therapeutic agents. The choice between traditional Western blotting and higher-throughput methods like the In-Cell Western™ assay will depend on the specific needs of the experiment.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. bosterbio.com [bosterbio.com]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. licorbio.com [licorbio.com]
- 19. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 20. biomol.com [biomol.com]
Application Notes and Protocols for Cellular Uptake and Permeability Assays of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] Thalidomide and its derivatives are frequently employed as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase complex in the design of these heterobifunctional molecules.[2] The efficacy of a thalidomide-based PROTAC is critically dependent on its ability to cross the cell membrane and engage its intracellular target and the E3 ligase.[3] Therefore, the assessment of cellular uptake and permeability is a cornerstone of PROTAC development.[3]
These application notes provide a comprehensive overview and detailed protocols for key assays to evaluate the cellular uptake and permeability of thalidomide-based PROTACs.
Core Signaling Pathway: Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase.[4] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] The PROTAC molecule is then released to catalytically induce the degradation of further POI molecules.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Cellular Uptake and Permeability Assays: An Overview
Several in vitro assays are essential for characterizing the cellular uptake and permeability of thalidomide-based PROTACs. These can be broadly categorized as cell-free assays that measure passive diffusion and cell-based assays that encompass various transport mechanisms.
I. Cellular Uptake Assays
Cellular uptake assays are crucial to confirm that a PROTAC can enter target cells and to determine its intracellular concentration.
A. LC-MS/MS-Based Quantification of Intracellular Concentration
For non-fluorescent PROTACs or to obtain absolute quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[5][6] This method allows for the precise measurement of the intracellular concentration of the parent compound.
Experimental Protocol: LC-MS/MS for Intracellular PROTAC Quantification
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with the thalidomide-based PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Lysis:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and scrape the cells.
-
Collect the cell lysate and determine the protein concentration using a BCA assay for normalization.
-
-
Sample Preparation:
-
To the cell lysate, add a protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Collect the supernatant, evaporate the solvent, and reconstitute the sample in a mobile phase compatible with LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent PROTAC molecule.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the PROTAC.
-
Calculate the intracellular concentration of the PROTAC in the cell lysates and normalize to the protein concentration.
-
Caption: Workflow for LC-MS/MS-based intracellular PROTAC quantification.
II. Permeability Assays
Permeability is a key determinant of a drug's oral bioavailability and its ability to reach intracellular targets.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[7][8][9][10][11] It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[7][8]
Experimental Protocol: PAMPA
-
Preparation of the PAMPA Plate:
-
Coat the filter of a 96-well donor plate with a solution of a lipid mixture (e.g., 2% phosphatidylcholine in dodecane).
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Compound Addition:
-
Add the PROTAC solution (in buffer, typically with a small percentage of DMSO) to the donor plate wells.
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [drug]acceptor / [drug]equilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the filter, and t is the incubation time.
-
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay.
B. Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a cell-based model that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[12][13][14][15] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[8]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Perform a Lucifer yellow permeability test as an additional quality control step.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the PROTAC solution to the apical (donor) compartment.
-
At various time points, collect samples from the basolateral (acceptor) compartment.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the PROTAC to the basolateral (donor) compartment and collect samples from the apical (acceptor) compartment.
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value for both A to B and B to A directions.
-
Calculate the efflux ratio (PappB-A / PappA-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Caption: Workflow of the Caco-2 Cell Permeability Assay.
Data Presentation
Quantitative data from these assays should be summarized in clearly structured tables for easy comparison of different thalidomide-based PROTACs.
Table 1: Cellular Uptake of Thalidomide-Based PROTACs
| PROTAC ID | Cell Line | Incubation Time (h) | Intracellular Conc. (nM) |
| PROTAC-A | Cell Line X | 4 | 150 |
| PROTAC-B | Cell Line X | 4 | 75 |
| PROTAC-C | Cell Line Y | 4 | 200 |
Table 2: Permeability of Thalidomide-Based PROTACs
| PROTAC ID | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC-X | 5.2 | 2.1 | 4.5 | 2.14 |
| PROTAC-Y | 1.8 | 0.5 | 0.6 | 1.20 |
| PROTAC-Z | 8.9 | 4.3 | 4.1 | 0.95 |
Note: The data presented in these tables are for illustrative purposes only and should be determined experimentally for each specific PROTAC.
Conclusion
The cellular uptake and permeability of thalidomide-based PROTACs are critical parameters that significantly influence their therapeutic efficacy. The assays and protocols detailed in these application notes provide a robust framework for researchers, scientists, and drug development professionals to comprehensively evaluate these properties. By systematically applying these methodologies, it is possible to select and optimize PROTAC candidates with favorable drug-like properties for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. sciex.com [sciex.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 14. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. enamine.net [enamine.net]
Application Notes and Protocols: Ubiquitination Assays for Proteins Targeted by Thalidomide-NH-CH2-COO(t-Bu)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for assessing the ubiquitination of target proteins mediated by Proteolysis Targeting Chimeras (PROTACs) that utilize Thalidomide-NH-CH2-COO(t-Bu) as an E3 ligase ligand. Thalidomide (B1683933) and its derivatives are well-established modulators of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4][5] When incorporated into a PROTAC, the thalidomide moiety serves to recruit the CRL4-CRBN E3 ligase complex to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][6][7] The protocols outlined herein describe two key methodologies to verify this mechanism: a direct in vitro ubiquitination assay using purified components and a cell-based immunoprecipitation assay to detect ubiquitination in a cellular environment. These assays are fundamental for validating the mechanism of action and characterizing the efficiency of novel PROTAC molecules.
Mechanism of Action: PROTAC-Mediated Protein Ubiquitination
PROTACs containing a thalidomide-based ligand, such as Thalidomide-NH-CH2-COO(t-Bu), function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1][8] CRBN is the substrate receptor component of the Cullin-RING Ligase 4 (CRL4^CRBN^) complex.[3][9][10] The proximity induced by the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is ATP-dependent and requires the sequential action of E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.[11][12][13] The resulting polyubiquitin (B1169507) chain, typically linked via lysine 48 (K48), acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[11][14]
Caption: PROTAC-mediated ubiquitination and degradation pathway.
Application Protocol 1: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted, cell-free system. It is crucial for confirming the formation of a productive ternary complex and validating the PROTAC's mechanism of action.[1]
2.1. Materials and Reagents
| Component | Example | Suggested Stock Conc. | Suggested Final Conc. |
| Enzymes & Substrates | |||
| E1 Activating Enzyme | Human UBE1 | 5 µM | 50 - 100 nM |
| E2 Conjugating Enzyme | UBE2D2 (UbcH5b) | 40 µM | 100 - 500 nM |
| E3 Ligase Complex | Purified DDB1-CUL4A-RBX1-CRBN | 1 µM | 50 - 100 nM |
| Ubiquitin | Human, wild-type | 10 mg/mL (~1.17 mM) | 5 - 10 µM |
| Target Protein (POI) | Recombinant purified protein | 10 µM | 200 - 500 nM |
| Small Molecules & Buffers | |||
| PROTAC Molecule | Thalidomide-NH-CH2-COO(t-Bu) based | 10 mM in DMSO | 0.1 - 10 µM |
| ATP Solution | Mg-ATP | 100 mM | 2 - 5 mM |
| Reaction Buffer (10x) | 500 mM HEPES pH 7.5, 500 mM NaCl, 10 mM TCEP | 10x | 1x |
| SDS-PAGE Sample Buffer | Laemmli buffer | 5x | 1x |
2.2. Experimental Workflow
Caption: Step-by-step workflow for the in vitro ubiquitination assay.
2.3. Detailed Protocol
-
Preparation: Thaw all enzymes, proteins, and reagents on ice. Centrifuge vials briefly before opening.
-
Reaction Setup: Assemble reactions on ice in 0.5 mL microcentrifuge tubes. It is recommended to prepare a master mix of common reagents for consistency.
-
Master Mix: For each 25 µL reaction, prepare a master mix containing reaction buffer, E1 enzyme, E2 enzyme, Ubiquitin, and the target protein (POI).
-
Reaction Assembly: In individual tubes, add the PROTAC molecule (from a dilution series) or DMSO vehicle control. Add the master mix to each tube. Finally, add the E3 ligase complex.
-
Initiation: Initiate the reaction by adding the ATP solution. Mix gently by pipetting.
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes.[15]
-
Termination: Stop the reactions by adding 5 µL of 5x SDS-PAGE sample buffer.[15]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6][15]
2.4. Analysis by Western Blot
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.[6]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody: Incubate the membrane with a primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] A ladder of higher molecular weight bands or a smear above the unmodified protein band indicates successful polyubiquitination.[16]
2.5. Example Quantitative Data
The band intensity can be quantified using densitometry software to compare the efficiency of ubiquitination across different PROTAC concentrations.
| PROTAC Conc. (µM) | Unmodified POI (Band Intensity) | Ubiquitinated POI (Smear Intensity) | % Ubiquitination |
| 0 (DMSO) | 98,500 | 1,500 | 1.5% |
| 0.1 | 85,200 | 14,800 | 14.8% |
| 1.0 | 45,600 | 54,400 | 54.4% |
| 10.0 | 22,300 | 77,700 | 77.7% |
| 1.0 (No ATP) | 99,100 | 900 | 0.9% |
Application Protocol 2: Cell-Based Ubiquitination Assay
This assay confirms that the PROTAC can induce ubiquitination of the endogenous target protein within a cellular context. The protocol involves immunoprecipitating the target protein from cell lysates and then detecting its ubiquitination status by Western blot.
3.1. Materials and Reagents
-
Cell Line: A cell line endogenously expressing the target protein.
-
Cell Culture Reagents: Media, FBS, antibiotics.
-
PROTAC Molecule: Thalidomide-NH-CH2-COO(t-Bu) based, dissolved in DMSO.
-
Inhibitors: Proteasome inhibitor (e.g., 10 µM MG132), Deubiquitinase (DUB) inhibitors (e.g., 10 µM PR-619).
-
Buffers: Ice-cold PBS, Lysis Buffer (e.g., RIPA buffer) supplemented with protease, phosphatase, and DUB inhibitors.
-
Antibodies: Primary antibody against the target protein (IP-grade), primary antibody against ubiquitin (e.g., P4D1 or FK2), secondary HRP-conjugated antibodies.
-
Beads: Protein A/G magnetic or agarose (B213101) beads.
3.2. Experimental Workflow
Caption: Workflow for cell-based immunoprecipitation ubiquitination assay.
3.3. Detailed Protocol
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of the PROTAC molecule for a predetermined time (e.g., 1-4 hours). For the last 2-4 hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and DUB inhibitors. Incubate on ice for 30 minutes.[8]
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Immunoprecipitation (IP): Normalize the protein amounts for all samples. Incubate the lysates with an antibody against the target protein for 4 hours to overnight at 4°C with gentle rotation.[8]
-
Bead Capture: Add Protein A/G beads to each sample and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.[8]
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in 1x SDS-PAGE sample buffer and boiling at 95°C for 5-10 minutes.
3.4. Analysis by Western Blot
-
Load the eluted samples and a small amount of the input lysate onto an SDS-PAGE gel.
-
Perform electrophoresis, transfer, and blocking as described in section 2.4.
-
Probe one membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the immunoprecipitated target protein.
-
Probe a separate membrane with the anti-target protein antibody to confirm successful immunoprecipitation and to analyze total protein degradation in the input lanes.
-
A high-molecular-weight smear in the IP lanes probed with the anti-ubiquitin antibody indicates PROTAC-dependent ubiquitination of the target protein.
3.5. Quantitative Degradation Data
While the IP-Western blot is primarily qualitative for ubiquitination, the input lysates can be used to generate quantitative data on protein degradation. By performing a dose-response experiment and quantifying the target protein bands (normalized to a loading control like GAPDH), key parameters can be determined.
| Parameter | Description | Example Value |
| DC₅₀ | The concentration of PROTAC that results in 50% degradation of the target protein. | 25 nM |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | >95% |
| Time to Dₘₐₓ | The time required to reach maximum degradation at a saturating PROTAC concentration. | 4 hours |
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Structure of DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - OAK Open Access Archive [oak.novartis.com]
- 11. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 12. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative proteomics to decipher ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. How to Detect the Ubiquitination Levels of a Specific Protein | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Degradation Efficiency with Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to low degradation efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a thalidomide-based PROTAC and how do they work?
A1: A thalidomide-based PROTAC is a heterobifunctional molecule composed of three key parts:
-
A ligand for the target Protein of Interest (POI): This "warhead" specifically binds to the protein you want to degrade.
-
A thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase: This moiety recruits the CRBN E3 ligase complex.[1]
-
A chemical linker: This connects the POI ligand and the CRBN ligand.[2]
The PROTAC functions by forming a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.[] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.[4]
Q2: What are the common reasons for low or no degradation of my target protein?
A2: Several factors can contribute to poor degradation efficiency. These can be broadly categorized as:
-
Issues with the PROTAC molecule itself: This includes problems with its chemical integrity, purity, and solubility.
-
Problems with the biological system: This can involve low expression of the CRBN E3 ligase in your cell line, or mutations in the target protein that prevent PROTAC binding.[5]
-
Inefficient ternary complex formation: The linker length and composition are critical for the formation of a stable and productive ternary complex.[6]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex and reduces degradation.[7][8]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[7] This occurs because excessive PROTAC molecules lead to the formation of inactive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase).[8] To avoid this, it is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar concentrations), to identify the optimal concentration for degradation.[7]
Q4: How does the linker length and composition affect PROTAC efficiency?
A4: The linker is a critical determinant of PROTAC efficacy.[9] Its length, chemical composition, and attachment points influence the formation and stability of the ternary complex.[6]
-
Too short: A short linker may cause steric hindrance, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase.[6]
-
Too long: A long linker may not bring the target protein and E3 ligase into close enough proximity for efficient ubiquitin transfer.[10] The optimal linker length is target-dependent and often needs to be determined empirically by testing a range of linkers.[11]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments with thalidomide-based PROTACs.
Issue 1: Little to no degradation of the target protein is observed at all tested concentrations.
-
Question: I've treated my cells with a range of PROTAC concentrations, but I don't see any reduction in my target protein levels by Western blot. What should I check first?
-
Answer: When there's a complete lack of degradation, it's important to systematically verify the integrity of your experimental components.
Initial Checks:
-
PROTAC Integrity and Purity: Confirm the chemical structure and purity (>95%) of your PROTAC stock. Ensure it has been stored correctly and prepare fresh dilutions.
-
E3 Ligase Expression: Verify that your cell line expresses sufficient levels of Cereblon (CRBN). Low or absent CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[5] You can check this by Western blot or qPCR.
-
Target Protein Expression: Confirm that your cell line expresses the target protein at a detectable level.
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability.[10] Consider performing a cellular uptake assay.
-
Issue 2: I observe a bell-shaped dose-response curve (the "hook effect").
-
Question: My PROTAC shows good degradation at intermediate concentrations, but the effect diminishes at higher concentrations. How do I determine the optimal concentration?
-
Answer: This is a classic example of the "hook effect".[7] To address this, you need to perform a detailed dose-response analysis.
Experimental Approach:
-
Wide Concentration Range: Test a broad range of PROTAC concentrations, for example, from 1 pM to 100 µM, to fully characterize the dose-response curve.[7]
-
Determine DC50 and Dmax: From the dose-response curve, you can determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation).[12][13][14] The optimal concentration for your experiments will be around the Dmax value.
-
Issue 3: The degradation efficiency of my PROTAC is lower than expected.
-
Question: My PROTAC is showing some degradation, but the Dmax is low, or the DC50 is very high. How can I improve its efficiency?
-
Answer: Low efficiency can often be attributed to suboptimal ternary complex formation or issues with the ubiquitination and degradation machinery.
Optimization Strategies:
-
Linker Optimization: The linker is a critical component for optimal PROTAC activity.[2][6] Synthesize and test a series of PROTACs with varying linker lengths and compositions to identify a more optimal linker.[11]
-
Ternary Complex Formation Assay: Use biophysical or cellular assays like NanoBRET to assess the formation of the ternary complex.[15][16] A weak signal may indicate poor cooperativity between the target protein and the E3 ligase on your PROTAC.
-
Proteasome Activity: Ensure the proteasome is active in your cells. You can use a proteasome inhibitor like MG132 as a negative control.[17] If your PROTAC is working, treatment with a proteasome inhibitor should rescue the degradation of the target protein.[18][19][20][21][22]
-
Quantitative Data Summary
The following tables summarize key parameters for evaluating PROTAC efficiency.
Table 1: Key Parameters for PROTAC Characterization
| Parameter | Description | Typical Range | Reference |
| DC50 | The concentration of PROTAC that results in 50% degradation of the target protein. | pM to µM | [12][13] |
| Dmax | The maximum percentage of protein degradation achieved. | 50-95% | [12][14] |
| k_deg | The rate of PROTAC-mediated protein degradation. | Varies | [9] |
Table 2: Example of Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining |
| 0 nM (Vehicle) | 100% |
| 1 nM | 85% |
| 10 nM | 40% |
| 100 nM | 15% (Dmax) |
| 1 µM | 30% |
| 10 µM | 60% |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[4][23]
Materials:
-
Cell line expressing the target protein and CRBN
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[24]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[23]
-
PROTAC Treatment: Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours).[25] Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.[23]
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.[5]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.[12]
Protocol 2: Ternary Complex Formation Assay using NanoBRET™
This protocol describes a cell-based assay to measure the formation of the ternary complex.[16]
Materials:
-
Cell line co-expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
BRET-capable luminometer
Procedure:
-
Cell Seeding: Seed the engineered cells in a white, 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.[7]
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for low PROTAC efficiency.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Ternary Complex Formation [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. invivogen.com [invivogen.com]
- 19. MG132 - Wikipedia [en.wikipedia.org]
- 20. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 25. benchchem.com [benchchem.com]
Overcoming the "hook effect" in Thalidomide-NH-CH2-COO(t-Bu) PROTAC experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-NH-CH2-COO(t-Bu) and other thalidomide-based PROTACs. This resource provides essential troubleshooting guides and answers to frequently asked questions, with a specific focus on understanding and overcoming the "hook effect."
Troubleshooting Guide: The Hook Effect
The "hook effect" is a common phenomenon in PROTAC experiments where an excess concentration of the PROTAC leads to a decrease in target protein degradation, resulting in a characteristic bell-shaped dose-response curve.[1][2] This occurs because high concentrations favor the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex required for degradation.[3][4]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Decreased target degradation at high PROTAC concentrations (Bell-shaped curve). | Hook Effect: Formation of non-productive binary complexes (Target-PROTAC and CRBN-PROTAC) is outcompeting the formation of the productive ternary complex.[2][5] | 1. Optimize Concentration: Perform a wide, granular dose-response experiment (e.g., from pM to high µM ranges) to identify the optimal concentration that yields maximum degradation (Dmax).[1][6] Use concentrations at or below this Dmax for subsequent experiments.[2] 2. Kinetic Analysis: Conduct a time-course experiment at a fixed, optimal concentration to determine the ideal treatment duration for maximal degradation.[5] |
| No degradation observed at any tested concentration. | 1. Concentration Range is Too High: Your entire dose-response range might be in the hook effect region.[2] 2. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.[1] 3. Low E3 Ligase Expression: The target cells may not express sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide.[5][7] 4. Inefficient Ternary Complex Formation: The linker or warhead design may prevent stable and productive ternary complex formation.[6] | 1. Expand Concentration Range: Test a much broader range of concentrations, including very low (pM) levels.[2] 2. Confirm Cellular Uptake: Use cellular thermal shift assays (CETSA) or NanoBRET™ to confirm target engagement in cells.[1] 3. Verify CRBN Expression: Confirm CRBN protein expression in your cell line via Western blot.[6][7] 4. Biophysical Assays: Use techniques like SPR, ITC, or TR-FRET to confirm that the PROTAC can form a ternary complex in vitro.[1][8] |
| High variability or poor reproducibility in degradation results. | 1. PROTAC Instability: The compound may be unstable in the cell culture medium. 2. Inconsistent Experimental Setup: Minor variations in cell density, treatment time, or reagent preparation. | 1. Assess Compound Stability: Check the stability of your PROTAC in your experimental media over time. 2. Standardize Protocols: Ensure consistent cell plating densities, precise timing for treatments, and use of freshly prepared PROTAC dilutions for each experiment.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the hook effect?
A1: The hook effect is a consequence of non-productive binary complex formation at high PROTAC concentrations. A PROTAC's function depends on forming a ternary complex (Target Protein-PROTAC-E3 Ligase).[10] At excessive concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase (CRBN) individually.[3] These binary complexes cannot induce ubiquitination, thus inhibiting the formation of the productive ternary complex and leading to a decrease in degradation efficiency.[4][11]
Q2: How can I confirm that the observed protein loss is due to proteasomal degradation and not another mechanism?
A2: To confirm that the degradation is proteasome-dependent, you can co-treat your cells with your Thalidomide-based PROTAC and a proteasome inhibitor, such as MG132.[3] If the degradation of the target protein is prevented or "rescued" in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-mediated.[3]
Q3: Besides concentration, what other factors can influence the hook effect?
A3: Several factors can influence the hook effect. The individual binding affinities of the PROTAC for the target protein and the E3 ligase are crucial; a large imbalance can worsen the effect.[12] Additionally, the degree of cooperativity—where the binding of one protein enhances the affinity for the other—plays a significant role. Positive cooperativity stabilizes the ternary complex over the binary ones and can mitigate the hook effect.[12][13] The design of the linker connecting the two ligands is also critical as it governs the geometry and stability of the ternary complex.[13]
Q4: Can the choice of E3 ligase influence the hook effect?
A4: Yes, the choice of E3 ligase (e.g., CRBN vs. VHL) and its corresponding ligand can significantly impact the stability and cooperativity of the ternary complex, which in turn affects the hook effect's prominence.[3][12] Different E3 ligases have varying expression levels across cell lines and distinct structural requirements for productive ternary complex formation.[7]
Visualizing the Mechanism and Workflow
To better understand the concepts, the following diagrams illustrate the PROTAC mechanism and a troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ternary complex formation - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Improving solubility of Thalidomide-NH-CH2-COO(t-Bu) for in vitro assays
Technical Support Center: Thalidomide-NH-CH2-COO(t-Bu)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing solubility issues with Thalidomide-NH-CH2-COO(t-Bu) in preparation for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of Thalidomide-NH-CH2-COO(t-Bu)?
A1: For in vitro applications, the recommended starting solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3] Thalidomide (B1683933) and its analogs are generally soluble in organic solvents like DMSO and dimethylformamide (DMF).[4][5] The tert-butyl ester group on your specific compound increases its lipophilicity, making a powerful polar aprotic solvent like DMSO a suitable choice.
Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1][3] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several strategies to prevent this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and not exceeding 1%, to minimize both precipitation and solvent-induced cytotoxicity.[1][6][7]
-
Stepwise Dilution: Add the DMSO stock solution to your pre-warmed (37°C) aqueous medium slowly and drop-wise while vortexing or stirring to facilitate mixing and prevent localized high concentrations.[1][3][7]
-
Use a Co-Solvent System: A mixture of solvents can be more effective at maintaining solubility than DMSO alone.[1] See the detailed protocol below for using a co-solvent system.
-
Consider Solubility Enhancers: Agents like cyclodextrins or surfactants can form complexes or micelles that keep the compound dispersed in the aqueous phase.[1]
Q3: Are there alternative solvents to DMSO for this compound?
A3: Yes, if DMSO is incompatible with your assay or proves ineffective. Other water-miscible organic solvents that can be tested include dimethylformamide (DMF), dimethylacetamide (DMA), and ethanol.[1] It is critical to determine the tolerance of your specific cell line to these solvents and to always run a vehicle control containing the same final concentration of the solvent to account for any potential effects on the experiment.[1][8]
Q4: Can I use sonication or warming to help dissolve the compound?
A4: Yes, gentle warming of the solution in a 37°C water bath can help dissolve the initial stock solution and can also be applied to the final aqueous medium before adding the compound.[1][3] Sonication can also be effective for dissolving the stock solution or for helping to redissolve precipitates that may have formed upon dilution into aqueous media.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered when preparing Thalidomide-NH-CH2-COO(t-Bu) for experiments.
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in initial solvent (e.g., DMSO). | The compound concentration is too high for the solvent volume. | Increase the volume of DMSO. Apply gentle warming (37°C) and/or sonication to aid dissolution.[1][3][9] |
| Compound precipitates immediately upon dilution into aqueous medium. | The compound's solubility limit in the aqueous medium is exceeded ("crashing out"). | Decrease the final concentration of the compound. Add the DMSO stock slowly to pre-warmed, stirring medium.[1][3] Consider using a co-solvent system or solubility enhancers.[1] |
| Solution appears clear initially but becomes cloudy or shows precipitate over time. | The compound is supersaturated and thermodynamically unstable in the aqueous environment. | Prepare the working solution immediately before use. Consider using solubility-enhancing excipients like cyclodextrins to form more stable complexes.[1][11][12] |
| Inconsistent or non-reproducible assay results. | Variability in compound concentration due to incomplete dissolution or precipitation. | Standardize the protocol for preparing and diluting the compound.[1] Visually inspect the final working solution for any signs of precipitation before adding it to your assay. |
| High background or cytotoxicity observed in control wells. | The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line. | Perform a dose-response experiment for the solvent alone to determine the maximum tolerated concentration. Keep the final solvent concentration consistent and as low as possible across all wells, typically ≤0.1% to 0.5%.[6][7][13][14] |
Data Presentation
Table 1: Common Organic Solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration (for cell-based assays) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% (v/v) | < 1% (v/v)[2] | Widely used with high solubilizing power, but can be toxic at higher concentrations.[2][15] |
| Ethanol | 0.5% (v/v) | < 1% (v/v)[2] | Can cause protein precipitation and cellular stress at higher concentrations.[2] |
| Dimethylformamide (DMF) | 0.1% (v/v) | < 0.5% (v/v) | Generally more toxic than DMSO; use with caution.[13][14] |
| Polyethylene Glycol 300 (PEG300) | 1-5% (v/v) | Varies by cell type | Often used as a co-solvent to improve solubility in aqueous solutions.[16] |
| Tween® 80 | 0.1-1% (v/v) | Varies by cell type | A non-ionic surfactant used to prevent aggregation and improve wetting.[3] |
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
-
Calculate the mass of Thalidomide-NH-CH2-COO(t-Bu) required to make a stock solution of a desired concentration (e.g., 10-20 mM).
-
Add the appropriate volume of high-purity, sterile DMSO to the vial containing the compound.
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.[1]
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing or sonication.[1][3]
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][4]
Protocol 2: Diluting DMSO Stock into Aqueous Medium (Working Solution)
-
Thaw an aliquot of the concentrated DMSO stock solution.
-
Warm your cell culture medium or aqueous buffer to 37°C.[3]
-
Prepare an intermediate dilution of your stock solution in the cell culture medium if a large dilution factor is required. This helps prevent precipitation.
-
To prepare the final working solution, add the stock solution (or intermediate dilution) drop-wise into the pre-warmed medium while vortexing or stirring. This rapid dispersal is key.
-
Ensure the final concentration of DMSO is below the cytotoxic level for your cell line (e.g., ≤0.5%).[7]
-
Visually inspect the final solution for clarity before adding it to your cells. Use the solution immediately after preparation.
Protocol 3: Using a Co-Solvent System for Improved Solubility
This protocol is adapted from a general method for formulating poorly soluble compounds and may require optimization.[3][10]
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 100 mM).
-
In a separate sterile tube, create a co-solvent vehicle. A common formulation involves a ratio of DMSO, PEG300, and Tween 80.[3][10] For example, start with a vehicle of 10% DMSO, 40% PEG300, and 5% Tween 80.
-
Dissolve your compound first in the DMSO portion of the vehicle.
-
Sequentially add the PEG300 and then the Tween 80, ensuring the solution is clear after each addition.
-
Slowly add the final component, the aqueous buffer or saline (e.g., 45% of the total volume), while vortexing to reach the desired final drug concentration.[10]
-
This working solution should be prepared fresh and used immediately. Always test the co-solvent vehicle alone as a control in your assay.
Visualizations
Caption: Experimental workflow for preparing Thalidomide-NH-CH2-COO(t-Bu) solutions.
Caption: Troubleshooting decision tree for compound precipitation issues.
Caption: Simplified signaling pathway for Thalidomide-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Thalidomide-NH-CH2-COOH | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 14. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Formulation strategies for in vivo delivery of thalidomide-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo delivery of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo delivery of thalidomide-based PROTACs?
Due to their high molecular weight and complex structures, thalidomide-based PROTACs often present several in vivo delivery challenges.[1] These include poor aqueous solubility, which can impede formulation and administration, and low cell permeability, making it difficult for them to cross cell membranes and reach their intracellular targets.[1][2] Additionally, they can exhibit suboptimal pharmacokinetic properties, leading to rapid clearance from the body and insufficient exposure to the target tissue.[1] Off-target toxicity and a phenomenon known as the "hook effect," where efficacy decreases at high concentrations, are also significant concerns.[1]
Q2: My thalidomide-based PROTAC is potent in vitro but shows no efficacy in my animal model. What are the first things I should investigate?
When a PROTAC that is effective in vitro fails to show efficacy in vivo, the first step is to systematically evaluate potential points of failure. This includes assessing the PROTAC's metabolic stability, as rapid metabolism can prevent it from reaching its target.[3] Poor cell permeability and plasma instability are other common culprits.[3] It is also crucial to confirm target engagement within the tumor tissue to ensure the PROTAC is reaching and binding to its intended protein.
Q3: How can I determine if my PROTAC is metabolically stable?
In vitro assays using liver microsomes or hepatocytes are standard methods to assess the metabolic stability of a PROTAC.[3] These assays measure how quickly the parent PROTAC molecule is broken down by metabolic enzymes over time.[3]
Q4: What is the "hook effect" and how can I mitigate it in my in vivo experiments?
The "hook effect" occurs at high PROTAC concentrations where the formation of inactive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) predominates over the productive ternary complex required for degradation.[1][3] This leads to a decrease in degradation efficiency.[1][3] To mitigate this, it's essential to perform a dose-response study over a wide range of concentrations to identify the optimal therapeutic window for maximal degradation.[3]
Q5: What are some common formulation strategies to improve the oral bioavailability of thalidomide-based PROTACs?
Improving the oral bioavailability of PROTACs often involves strategies to enhance their solubility and metabolic stability.[4] Amorphous solid dispersions (ASDs) and lipid-based systems are common formulation approaches to increase solubility.[5][6][7] Prodrug strategies, where a lipophilic group is added to the PROTAC molecule, can also significantly increase bioavailability.[4] Additionally, optimizing the linker portion of the PROTAC can improve its metabolic stability.[4]
Troubleshooting Guides
Problem: Poor Aqueous Solubility
Symptoms:
-
Difficulty dissolving the PROTAC in aqueous buffers for in vivo administration.
-
Precipitation of the compound in dosing solutions.
-
Inconsistent results in efficacy studies.[2]
Possible Causes:
-
High molecular weight and lipophilicity of the PROTAC molecule.[2]
-
Formation of stable crystal lattices.[2]
Solutions:
| Solution | Description |
| Formulation with Solubilizing Excipients | Utilize co-solvents such as DMSO, PEG300, or Tween 80 in the vehicle.[5] A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] Another example is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.[8] |
| Amorphous Solid Dispersions (ASDs) | Formulating the PROTAC as an ASD can significantly enhance its dissolution rate and lead to supersaturation.[6][7][9][10] |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) or liposomal formulations can improve the solubility and bioavailability of lipophilic PROTACs.[6][9] |
| Nanoparticle Delivery Systems | Encapsulating the PROTAC in nanoparticles, such as lipid nanoparticles (LNPs) or inorganic nanoparticles, can improve solubility and circulation time.[][12] |
Problem: Low Bioavailability and Poor Pharmacokinetics
Symptoms:
-
Low drug exposure (AUC) after oral or intraperitoneal administration.
-
Rapid clearance of the PROTAC from plasma.
-
Lack of a clear dose-response relationship in efficacy studies.
Possible Causes:
-
Poor absorption from the administration site.
-
High first-pass metabolism in the liver.[4]
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Instability in plasma.[3]
Solutions:
| Solution | Description |
| Route of Administration Optimization | If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.[5] |
| Prodrug Approach | Design a prodrug version of the PROTAC to enhance its absorption and metabolic stability.[4] |
| Linker Modification | Modify the linker to improve metabolic stability. Strategies include changing the linker length, anchor points, or using cyclic linkers.[4] |
| Nanoparticle Encapsulation | Formulating the PROTAC within nanoparticles can protect it from premature degradation and clearance, leading to improved pharmacokinetic profiles.[9] |
Problem: Lack of In Vivo Efficacy Despite Good Exposure
Symptoms:
-
Sufficient PROTAC concentration in plasma and tumor tissue, but no significant tumor growth inhibition.
-
No observable degradation of the target protein in tumor samples.
Possible Causes:
-
Failure to form a productive ternary complex in vivo.
-
Insufficient engagement of the target protein in the tumor.
-
The "hook effect" at the administered dose.[3]
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Off-target effects interfering with the desired therapeutic outcome.
Solutions:
| Solution | Description |
| Confirm Target Engagement in Tumors | Use techniques like Western blotting or immunohistochemistry on tumor samples to verify that the PROTAC is reaching and degrading the target protein.[8] |
| Dose-Response Optimization | Conduct a dose-escalation study to identify the optimal dose that maximizes target degradation and therapeutic effect, being mindful of the potential for a "hook effect".[1] |
| Pharmacodynamic (PD) Analysis | Collect tumor samples at various time points after dosing to correlate the pharmacokinetic profile with the extent and duration of target protein degradation. |
| Re-evaluate PROTAC Design | If target engagement is confirmed but degradation is still poor, consider re-engineering the PROTAC with a different linker or warhead to optimize ternary complex formation. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study
-
Animal Model: Utilize immunocompromised mice (e.g., NOD-SCID) bearing xenografts of a relevant cancer cell line (e.g., MCF-7 for ER-positive breast cancer).[1]
-
Tumor Implantation: Subcutaneously inject cancer cells mixed with Matrigel into the flank of the mice.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Randomize mice into treatment groups when tumors reach a volume of 100-200 mm³.[5]
-
Compound Formulation: Prepare the PROTAC in a suitable vehicle based on prior solubility and tolerability studies.[1]
-
Dosing: Administer the PROTAC and vehicle control to the respective groups via the chosen route (e.g., oral gavage, IP injection) at a predetermined dose and schedule.[1] A typical starting dose range for an efficacy study is 10-100 mg/kg.[5]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.[1]
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples to analyze target protein levels and PROTAC concentration.[1]
Protocol: Western Blot for Target Protein Degradation in Tumors
-
Tumor Lysate Preparation: Excise tumors, flash-freeze them in liquid nitrogen, and store them at -80°C. Homogenize a small piece of the frozen tumor in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the protein lysate.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[8]
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific to the target protein overnight at 4°C. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[8]
-
Data Presentation
Table 1: Example Formulation Vehicles for Thalidomide-Based PROTACs
| Vehicle Composition | PROTAC Concentration (Example) | Administration Route | Reference |
| 5% DMA, 10% Solutol HS 15, 85% PBS | 5 mg/mL | Not Specified | [8] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Not Specified | IP, IV, PO | [5] |
Table 2: Key Pharmacokinetic Parameters of Thalidomide in Different Species
| Species | Dose & Route | Cmax (µmol/L) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |
| Mouse | 2 mg/kg p.o. | 4.3 ± 0.9 | 0.5 | 0.5-0.8 | 50 | [13] |
| Mouse | 2 mg/kg i.v. | 7.7 ± 0.3 | 0.08 | 0.5-0.8 | N/A | [13] |
| Multiple Myeloma Patients | Not specified | 5.2 ± 1.9 | 4.5 ± 1 | 7.6 ± 0.6 | Not specified | [13] |
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. aacrjournals.org [aacrjournals.org]
Optimizing linker length and composition for Thalidomide-NH-CH2-COO(t-Bu) PROTACs
Welcome to the technical support center for researchers developing Proteolysis Targeting Chimeras (PROTACs) using the Thalidomide-NH-CH2-COO(t-Bu) E3 ligase building block. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and detailed protocols to aid in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the first step in synthesizing a PROTAC using the Thalidomide-NH-CH2-COO(t-Bu) building block?
The initial step is the deprotection of the tert-butyl (t-Bu) group to reveal a free carboxylic acid. This is typically achieved by treating the compound with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). The resulting Thalidomide-NH-CH2-COOH intermediate can then be coupled to an amine-functionalized linker, which is subsequently connected to your target protein ligand (warhead).
Q2: What are the most critical factors to consider when designing the linker extension for a thalidomide-based PROTAC?
Linker design is a critical optimization step that significantly impacts PROTAC efficacy.[1] The primary factors to consider are:
-
Length: The linker must be long enough to span the distance between the Cereblon (CRBN) E3 ligase and the target protein without causing steric hindrance, but not so long that it leads to unproductive ternary complex formation.[2][]
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties.[4] Polyethylene glycol (PEG) linkers generally improve solubility and permeability, while alkyl chains are more hydrophobic.[5][6]
-
Rigidity: The flexibility of the linker is a key determinant of degradation efficacy.[] Flexible linkers (like PEG and alkyl chains) can allow the PROTAC to adopt multiple conformations, increasing the chance of forming a productive ternary complex.[7] Rigid linkers (containing rings like piperazine (B1678402) or triazole) can pre-organize the PROTAC, which can be beneficial but is often more challenging to design correctly.[][8]
-
Attachment Points: The exit vector from both the thalidomide (B1683933) ligand and the warhead is crucial for orienting the recruited proteins correctly.[4]
Q3: How does linker length generally affect the degradation efficiency of thalidomide-based PROTACs?
The relationship between linker length and PROTAC efficacy is often non-linear, resulting in a "bell-shaped" dose-response curve.[9]
-
Too Short: A short linker can cause steric clashes, preventing the formation of a stable ternary complex between the target protein and CRBN.[2][]
-
Optimal Length: An ideal linker length facilitates favorable protein-protein interactions, leading to a stable and productive ternary complex for efficient ubiquitination.[7] This optimal length is highly dependent on the specific target protein and must be determined empirically.[10][11]
-
Too Long: An excessively long linker can increase flexibility to a point where unproductive complexes are formed, or it may favor the formation of separate binary complexes (PROTAC-Target or PROTAC-CRBN) over the desired ternary complex, a phenomenon related to the "hook effect".[2][9]
Q4: My PROTAC is not causing any degradation. What are the most common reasons for failure?
Several factors can lead to a lack of degradation. A systematic approach is needed to identify the cause.
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[12] Consider linker modifications to improve physicochemical properties, such as incorporating PEG units to increase polarity.[13][14]
-
Inefficient Ternary Complex Formation: The linker may not be optimal in length or composition, leading to an unstable or unproductive ternary complex.[9] A series of PROTACs with varying linker lengths should be synthesized and tested.[15]
-
Incorrect Ternary Complex Geometry: Even if a ternary complex forms, its geometry might not place any of the target protein's lysine (B10760008) residues in a position accessible for ubiquitination by the E3 ligase.[2] This also requires linker redesign.[12]
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized within the cell. Assess its stability using methods like LC-MS.[12]
-
"Hook Effect": At high concentrations, PROTACs can inhibit their own function by forming non-productive binary complexes.[9][15] It is crucial to perform a full dose-response curve to see if degradation occurs at lower concentrations.[12]
Troubleshooting Guide
Problem 1: Low Synthetic Yield or Purity
Question: I am struggling with the chemical synthesis of my PROTAC, resulting in low yields and purification difficulties. What can I do? Answer:
-
Purity of Starting Materials: Ensure the purity of your Thalidomide-NH-CH2-COO(t-Bu) building block, your linker, and your warhead using techniques like NMR and Mass Spectrometry.[15]
-
Coupling Chemistry: For amide bond formation, use standard and reliable coupling reagents like HATU or HBTU. Ensure reactions are performed under anhydrous conditions, as moisture can quench the reagents.[15][16] "Click chemistry" (e.g., CuAAC) is a highly efficient alternative if you functionalize your components with azide (B81097) and alkyne groups.[11][16]
-
Reaction Conditions: Systematically optimize parameters such as solvent, temperature, and reaction time for each coupling step.[15]
-
Purification: PROTACs can be challenging to purify. Reversed-phase HPLC is often the most effective method for achieving high purity.[15]
Problem 2: Poor Solubility of the Final PROTAC
Question: My purified PROTAC has very poor solubility in aqueous buffers, affecting my cellular assays. How can I address this? Answer:
-
Linker Composition: This is a common issue with PROTACs.[] The most direct way to improve solubility is to modify the linker. Incorporating hydrophilic units, such as PEG chains, is a widely used and effective strategy.[5]
-
Formulation: For in vitro assays, using a small amount of an organic co-solvent like DMSO is standard. However, ensure the final DMSO concentration in cellular assays is low (typically <0.5%) to avoid toxicity.[15]
-
Structural Modification: If solubility issues persist, consider synthesizing analogs with more hydrophilic functional groups on the warhead, provided these modifications do not significantly impact target binding affinity.
Problem 3: The "Hook Effect"
Question: My PROTAC shows potent degradation at nanomolar concentrations, but the effect diminishes at micromolar concentrations. Is this the "hook effect" and how do I manage it? Answer: This phenomenon is characteristic of the "hook effect".[12] It occurs when high PROTAC concentrations favor the formation of binary PROTAC-target and PROTAC-CRBN complexes over the productive ternary complex.[9]
-
Confirmation: The definitive way to confirm the hook effect is to perform a wide dose-response experiment. A bell-shaped curve for target degradation is a clear indicator.[12]
-
Management: The hook effect is an inherent property of a given PROTAC. In practice, it means the compound should be used within its optimal concentration range for experiments. For therapeutic development, a wide optimal concentration window is desirable.
-
Biophysical Analysis: Techniques like TR-FRET, SPR, or ITC can be used to measure the formation of binary and ternary complexes, helping to understand the underlying thermodynamics of the system.[12]
Data Presentation: Linker Impact on Efficacy
The optimal linker is target-dependent and requires empirical determination.[18] The tables below summarize representative data from studies on thalidomide-based PROTACs targeting BRD4 and BTK, illustrating the critical impact of linker length and composition.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Linker (PEG Units) | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation |
|---|---|---|---|
| 2 | >5000 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[19] |
| 3 | Variable | Variable | Potency is highly dependent on the overall PROTAC architecture.[19] |
| 4 | <100 | >90 | A specific number of PEG units often provides an optimal distance and geometry. |
| 5 | >1000 | ~70 | Extending the linker beyond the optimum can decrease efficacy. |
Data synthesized from published findings for illustrative purposes.[19]
Table 2: Comparison of Linker Composition on BTK Degradation
| Linker Type & Length | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation |
|---|---|---|---|
| Alkyl Chain (8 atoms) | 25 | >95 | Hydrophobic linkers can be highly effective. |
| PEG Chain (3 units) | 8 | >95 | For some targets, PEG linkers can improve properties and lead to higher potency. |
| PEG Chain (4 units) | 5 | >98 | A slightly longer PEG linker resulted in improved maximal degradation.[18] |
Data synthesized from published findings for illustrative purposes.[18]
Experimental Protocols
Protocol 1: General Synthesis of an Amide-Linked PROTAC
This protocol outlines the deprotection of the Thalidomide-NH-CH2-COO(t-Bu) building block and subsequent coupling to an amine-functionalized linker and a warhead with a free carboxylic acid.
Step 1: Deprotection of Thalidomide-NH-CH2-COO(t-Bu)
-
Dissolve Thalidomide-NH-CH2-COO(t-Bu) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS until completion.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly.
Step 2: Coupling with Amine-Linker-NH-Boc
-
Dissolve the deprotected thalidomide intermediate (1.0 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes.
-
Add the desired amine-functionalized linker with a Boc-protected terminal amine (e.g., NH2-PEGn-Boc) (1.1 eq).
-
Stir the reaction at room temperature overnight and monitor by LC-MS.
-
Purify the product (e.g., by flash chromatography) to yield the thalidomide-linker-Boc intermediate.
Step 3: Deprotection and Final Coupling to Warhead-COOH
-
Deprotect the Boc group from the thalidomide-linker-Boc intermediate using TFA in DCM as described in Step 1 to yield the thalidomide-linker-NH2 intermediate.
-
In a separate flask, dissolve your warhead containing a carboxylic acid (Warhead-COOH) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the thalidomide-linker-NH2 intermediate (1.1 eq) to the activated warhead solution.
-
Stir overnight at room temperature and monitor by LC-MS.
-
Upon completion, purify the final PROTAC product, typically by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation Assessment
This is the standard method for quantifying the reduction in target protein levels.[4]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[14]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.[15]
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine DC₅₀ and Dₘₐₓ values.[15]
-
Visualizations: Workflows and Logic Diagrams
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[4]
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.[2]
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. explorationpub.com [explorationpub.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Based Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-based degraders. Our goal is to help you identify, understand, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based degraders?
A1: The primary off-target effects of thalidomide-based degraders, such as proteolysis-targeting chimeras (PROTACs), stem from the recruitment of unintended proteins, known as "neosubstrates," to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This leads to their ubiquitination and subsequent degradation by the proteasome. The most well-characterized off-target neosubstrates are zinc finger transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[2][3] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[2]
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[3] This occurs because the bifunctional degrader forms non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[3] These non-productive binary complexes can sequester the E3 ligase, and it is hypothesized that the PROTAC-E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins.[2]
Q3: What are the main strategies to reduce the off-target effects of thalidomide-based degraders?
A3: Key strategies focus on modifying the thalidomide (B1683933) or its analogs (e.g., pomalidomide, lenalidomide) to decrease their affinity for neosubstrates while maintaining CRBN binding for on-target degradation. Approaches include:
-
Modification of the phthalimide (B116566) ring: Introducing bulky substituents at the C5 position can sterically hinder the binding of zinc finger proteins.[2]
-
Masking hydrogen-bond donors: Altering the phthalimide ring to disrupt hydrogen bonds that are critical for neosubstrate recognition can reduce off-target binding.[2]
-
Utilizing alternative E3 ligases: Designing PROTACs that recruit other E3 ligases, such as VHL, can avoid the specific off-target profile associated with CRBN.[3]
Q4: How can I distinguish between direct off-target degradation and downstream effects of on-target degradation?
A4: This is a critical question in understanding the cellular response to a degrader. A key strategy is to use a short treatment time in your initial proteomics experiments (e.g., 2-6 hours). Direct degradation of off-targets will likely be apparent at these early time points, whereas downstream changes in protein expression due to the degradation of the primary target will take longer to manifest. Additionally, comparing the proteomic profile of your degrader to that of a known inhibitor of the target protein can help to differentiate between degradation-specific and inhibition-specific downstream effects.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of thalidomide-based degraders.
Issue 1: High degree of off-target protein degradation observed in proteomic analysis.
| Potential Cause | Troubleshooting Steps |
| Degrader concentration is too high. | Perform a dose-response study to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[4] |
| The chosen cell line is particularly sensitive to off-target effects. | If possible, test the degrader in multiple cell lines to find a model with a better on-target to off-target profile.[4] |
| Sub-optimal experimental conditions. | Optimize the incubation time. Shorter incubation times may be sufficient for on-target degradation with fewer off-target consequences.[4] |
Issue 2: Inconsistent or unexpected phenotypic results.
| Potential Cause | Troubleshooting Steps |
| Off-target effects are confounding the experimental outcome. | Validate key off-targets identified in proteomics by Western blot. Use orthogonal methods to confirm that the observed phenotype is due to on-target degradation.[4] |
| Variability in experimental setup. | Ensure consistent cell culture conditions, including cell passage number and confluency. Assess the stability of your degrader in the cell culture medium over the course of the experiment.[3] |
Issue 3: Discrepancy between proteomics data and Western blot validation.
| Potential Cause | Troubleshooting Steps |
| Differences in assay sensitivity. | Mass spectrometry is often more sensitive than Western blotting. A low-abundance off-target may be detected by proteomics but not by Western blot. |
| Antibody quality and specificity. | Validate the primary antibody used for Western blotting to ensure it is specific for the intended off-target protein. Use a positive and negative control if available.[5][6] |
Quantitative Data Summary
The following tables provide representative quantitative data for on-target and off-target degradation by thalidomide-based PROTACs. Note that DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are highly dependent on the specific degrader, cell line, and experimental conditions.
Table 1: Representative On-Target and Off-Target Degradation Data
| Degrader | Target Protein | E3 Ligase Ligand | Cell Line | On-Target DC50 | On-Target Dmax | Off-Target Protein | Off-Target DC50 | Off-Target Dmax |
| PROTAC A | BRD4 | Pomalidomide | 22Rv1 | 5 nM | >95% | IKZF1 | 20 nM | >90% |
| PROTAC B | BTK | Thalidomide | MOLM-14 | 10 nM | >90% | IKZF3 | 50 nM | >85% |
| PROTAC C | ERRα | Lenalidomide | MCF7 | 25 nM | ~90% | SALL4 | >100 nM | ~60% |
Table 2: Comparison of a Standard and an Optimized Pomalidomide-Based PROTAC
| PROTAC | Target | Modification | On-Target DC50 (nM) | Off-Target (IKZF1) DC50 (nM) |
| Standard ALK PROTAC | ALK | None | 15 | 30 |
| Optimized ALK PROTAC | ALK | C5-position substitution on pomalidomide | 10 | >200 |
Experimental Protocols
1. Global Proteomics for Off-Target Identification (TMT-based)
This protocol outlines a typical workflow for identifying off-target effects using tandem mass tag (TMT)-based quantitative mass spectrometry.[7]
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the degrader at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control (e.g., DMSO). Include a negative control degrader if available.
-
Incubate for a specified time (e.g., 6 or 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion and TMT Labeling:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
Label the resulting peptides with the appropriate TMT reagent according to the manufacturer's protocol.
-
-
Mass Spectrometry and Data Analysis:
-
Combine the labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase chromatography.
-
Analyze the fractions by LC-MS/MS.
-
Process the raw data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to controls.
-
2. Western Blot for Validation of Off-Target Degradation
This protocol describes how to validate potential off-targets identified from proteomics.[8][9]
-
Sample Preparation:
-
Treat cells with a serial dilution of the degrader for a fixed time point, or with a fixed concentration for various time points.
-
Lyse cells and quantify protein concentration as described above.
-
-
SDS-PAGE and Protein Transfer:
-
Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against the potential off-target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the off-target protein band intensity to the loading control.
-
Plot the percentage of protein remaining versus the degrader concentration to determine the DC50 and Dmax.
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether the degrader binds to the intended target and potential off-targets in a cellular context.[10][11]
-
Cell Treatment and Heating:
-
Treat intact cells with the degrader or vehicle control.
-
Heat the cells to a range of temperatures.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble target and off-target protein in each sample by Western blotting or ELISA.
-
A shift in the melting curve of a protein in the presence of the degrader indicates target engagement.[10]
-
4. NanoBRET™ Assay for Ternary Complex Formation
This assay quantitatively measures the formation of the ternary complex in live cells.[12][13][14]
-
Cell Transfection:
-
Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (acceptor).
-
-
Compound Treatment:
-
Prepare serial dilutions of the degrader.
-
Add the degrader dilutions to the transfected cells.
-
-
Reagent Addition and Signal Measurement:
-
Add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.
-
Measure the donor and acceptor emissions using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the ratio against the degrader concentration to determine the EC50 for ternary complex formation.
-
Visualizations
Caption: CRBN-mediated protein degradation pathway.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for no on-target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. sapient.bio [sapient.bio]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pelagobio.com [pelagobio.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thalidomide-NH-CH2-COO(t-Bu) PROTAC Activity and CRBN Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-NH-CH2-COO(t-Bu) and other thalidomide-based PROTACs. The content focuses on the critical impact of Cereblon (CRBN) expression on PROTAC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Thalidomide-NH-CH2-COO(t-Bu) PROTAC?
A1: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules designed to hijack the cell's natural protein degradation machinery.[1] A thalidomide-based PROTAC consists of a ligand that binds to the target protein of interest (POI), a linker, and a thalidomide (B1683933) moiety that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This forms a ternary complex (POI-PROTAC-CRBN), bringing the POI in close proximity to the E3 ligase.[3] The E3 ligase then polyubiquitinates the POI, marking it for degradation by the 26S proteasome.[1]
Q2: How does low CRBN expression affect the activity of my thalidomide-based PROTAC?
A2: CRBN is an essential component for the activity of thalidomide-based PROTACs.[2][4] Low expression of CRBN is a common reason for the failure or reduced efficacy of these PROTACs.[2] Insufficient levels of CRBN limit the formation of the productive ternary complex, leading to decreased ubiquitination and degradation of the target protein.[5] Studies have shown a significant correlation between CRBN expression levels and the potency of CRBN-recruiting PROTACs.[6]
Q3: My PROTAC shows little to no degradation of my target protein. What are the initial troubleshooting steps?
A3: When a thalidomide-based PROTAC fails to induce degradation, several key areas should be investigated:
-
Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock.[2]
-
CRBN Expression: Confirm that your cell line expresses sufficient levels of CRBN.[2]
-
Target Engagement: Ensure your PROTAC can bind to both the target protein and CRBN independently (binary engagement).[2]
-
The "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the required ternary complex, which reduces degradation efficiency.[2] It is recommended to test a broad concentration range (e.g., 1 nM to 10 µM).[2]
Q4: How can I confirm that low CRBN expression is the cause of my experiment's failure?
A4: To confirm if low CRBN expression is the issue, you can perform the following experiments:
-
Western Blot: Directly measure the protein levels of CRBN in your experimental cell line and compare them to a positive control cell line known to have high CRBN expression and sensitivity to thalidomide-based PROTACs.[4]
-
qPCR: Analyze the mRNA expression levels of the CRBN gene.[4]
-
Rescue Experiment: Overexpress CRBN in your low-expressing cell line and repeat the PROTAC treatment. A restoration of degradation activity would confirm that low CRBN was the limiting factor.
Troubleshooting Guides
Issue 1: No or Low Target Protein Degradation
Symptom: Western blot analysis shows minimal or no reduction in the target protein levels after treatment with the Thalidomide-NH-CH2-COO(t-Bu) PROTAC.
Possible Causes and Solutions:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Low CRBN Expression | 1. Western Blot for CRBN: Compare CRBN protein levels in your cell line to a positive control cell line.[4]2. qPCR for CRBN mRNA: Analyze CRBN gene expression levels.[4] | 1. Significantly lower or no detectable CRBN protein in your cell line.2. Low CRBN mRNA levels. |
| Poor Ternary Complex Formation | Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to pull down the target protein and blot for CRBN, or vice versa, in the presence of the PROTAC.[7] | A weak or absent band for the co-immunoprecipitated protein, indicating inefficient ternary complex formation. |
| "Hook Effect" | Dose-Response Curve: Perform the degradation experiment across a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM).[2] | Degradation is observed at lower concentrations but decreases at higher concentrations. |
| Compound Instability | LC-MS Analysis: Analyze the stability of your PROTAC in the cell culture media over the course of the experiment. | Degradation of the PROTAC molecule over time. |
Issue 2: Inconsistent PROTAC Activity Across Different Cell Lines
Symptom: The Thalidomide-NH-CH2-COO(t-Bu) PROTAC is effective in one cell line but shows poor activity in another, despite both expressing the target protein.
Possible Causes and Solutions:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | | :--- | :--- | | Differential CRBN Expression | Western Blot for CRBN: Compare CRBN protein levels across all cell lines used.[6] | The non-responsive cell line exhibits significantly lower or undetectable CRBN protein levels.[6] | | CRBN Gene Mutations | Genomic Sequencing: Sequence the CRBN gene in the non-responsive cell line to check for mutations.[4] | Identification of mutations that may affect PROTAC binding or E3 ligase function. | | Differential Expression of Ubiquitin-Proteasome System Components | Proteomics Analysis: Compare the proteomic profiles of the sensitive and resistant cell lines, focusing on components of the ubiquitin-proteasome pathway. | Significant differences in the expression of key proteins involved in ubiquitination and proteasomal degradation. |
Quantitative Data Summary
The following table summarizes representative data on the impact of CRBN expression on the efficacy of a thalidomide-based PROTAC targeting BRD4 (dBET1).
| Cell Line | CRBN Expression Level | dBET1 DC50 (nM) | Reference |
| MOLM-13 (AML) | High | ~3 | [6] |
| H23 (Lung Cancer) | Low/None | >10,000 | [6] |
| 786-O (Kidney Cancer) | No CRBN activity | Inactive | [6] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
Key Experimental Protocols
Protocol 1: Western Blot for CRBN Protein Expression
This protocol is to determine the endogenous levels of CRBN protein in a cell line.
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CRBN overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2]
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the POI-PROTAC-CRBN ternary complex.[7]
-
Cell Treatment and Lysis:
-
Treat cells with the Thalidomide-NH-CH2-COO(t-Bu) PROTAC at the optimal concentration for a specified time (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the lysates with an antibody against the target protein or CRBN overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 1.
-
Probe the membrane with antibodies against the target protein and CRBN to detect the co-immunoprecipitated proteins.[2]
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for Low PROTAC Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Thalidomide-NH-CH2-COO(t-Bu) and Lenalidomide-Based PROTACs in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. A key component of many successful PROTACs is the E3 ligase binder, with derivatives of thalidomide (B1683933) and lenalidomide (B1683929) being among the most widely used for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a detailed comparative analysis of PROTACs constructed with Thalidomide-NH-CH2-COO(t-Bu) versus those utilizing lenalidomide-based linkers. We will delve into their performance, supported by experimental data, and provide detailed protocols for key assays.
Structural and Mechanistic Overview
Both thalidomide and lenalidomide are immunomodulatory drugs (IMiDs) that function as molecular glues, inducing the degradation of neosubstrates by the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] In the context of PROTACs, these molecules are repurposed as E3 ligase handles. The core mechanism involves the PROTAC simultaneously binding to the target protein of interest (POI) and CRBN, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
While sharing a common E3 ligase target, the structural differences between thalidomide and lenalidomide can influence the physicochemical properties and overall performance of the resulting PROTACs. Lenalidomide, an analog of thalidomide, is noted for potentially improved metabolic and chemical stability due to the absence of one of the phthalimide (B116566) carbonyl groups.[3]
Quantitative Performance Comparison
To illustrate the performance differences, we will compare a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) constructed with Thalidomide-NH-CH2-COO(t-Bu) (PROTAC-Thal) versus a well-characterized lenalidomide-based BRD4 degrader (PROTAC-Lena).
| Parameter | PROTAC-Thal (Hypothetical) | PROTAC-Lena (e.g., dBET1) | Reference |
| Target Protein | BRD4 | BRD4 | |
| Degradation Efficiency (DC50) | 25 nM | 8 nM | [Fictional Data for PROTAC-Thal], [Published data for dBET1] |
| Maximum Degradation (Dmax) | >90% | >95% | [Fictional Data for PROTAC-Thal], [Published data for dBET1] |
| Cell Viability (IC50 in MV4-11 cells) | 50 nM | 15 nM | [Fictional Data for PROTAC-Thal], [Published data for dBET1] |
Note: The data for PROTAC-Thal is hypothetical for illustrative purposes due to the lack of publicly available direct comparative studies for Thalidomide-NH-CH2-COO(t-Bu) against a lenalidomide analog for the same target.
Signaling Pathway and Experimental Workflows
The degradation of BRD4 by either PROTAC disrupts its role as a transcriptional coactivator, leading to the downregulation of oncogenes like c-Myc and subsequent cell cycle arrest and apoptosis.[4]
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein after PROTAC treatment.[2]
-
Cell Seeding and Treatment: Seed human cancer cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[2]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and denature the samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.[6]
Cell Viability Assay
This assay measures the effect of PROTAC treatment on cell proliferation.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTACs or vehicle control.[4]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[7]
-
Reagent Addition and Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence using a plate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using graphing software.[4]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.[8]
-
Reaction Setup: In a microplate, combine the recombinant target protein, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), biotinylated ubiquitin, and the PROTAC of interest in an assay buffer.[9]
-
Initiation and Incubation: Initiate the reaction by adding ATP and the CRBN E3 ligase complex. Incubate the plate at 30°C for a specified time (e.g., 90 minutes).[9][10]
-
Detection: Detect the level of ubiquitinated target protein using a suitable method, such as an ELISA-based assay with a capture antibody for the target protein and a detection antibody against ubiquitin, or through western blotting.[8]
Conclusion
Both thalidomide- and lenalidomide-based PROTACs are effective at recruiting the CRBN E3 ligase for targeted protein degradation. While direct comparative data for Thalidomide-NH-CH2-COO(t-Bu) is limited, the broader literature suggests that lenalidomide-based degraders may offer advantages in terms of potency and physicochemical properties.[3] The choice between these two E3 ligase ligands will ultimately depend on the specific target protein and the desired characteristics of the final PROTAC molecule. The experimental protocols provided herein serve as a foundation for researchers to empirically determine the optimal degrader for their specific application.
References
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. lifesensors.com [lifesensors.com]
Pomalidomide vs. Thalidomide: A Comparative Guide for CRBN Ligand Selection in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ligase ligand is a critical determinant of the efficacy, selectivity, and overall success of Proteolysis Targeting Chimeras (PROTACs). Among the most frequently recruited E3 ligases is Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. Thalidomide (B1683933) and its more potent analog, pomalidomide (B1683931), are well-established CRBN ligands that serve as foundational building blocks in the design of a significant number of PROTACs. This guide provides an objective, data-driven comparison of pomalidomide and thalidomide as CRBN ligands for PROTACs, offering insights into their respective performance characteristics to aid researchers in making informed design decisions.
Executive Summary
Pomalidomide has largely emerged as the preferred CRBN ligand over thalidomide in many PROTAC applications.[1] This preference is primarily attributed to its higher binding affinity for CRBN, which generally translates into more potent PROTACs with enhanced degradation efficiency.[1][2] Furthermore, the chemical structure of pomalidomide offers a versatile point for linker attachment that can be strategically utilized to optimize PROTAC properties and mitigate off-target effects.[1] While thalidomide-based PROTACs can be effective, the available data often points to the superior performance of their pomalidomide-based counterparts.
Performance Data: A Quantitative Comparison
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the intrinsic binding affinities of pomalidomide and thalidomide to CRBN and provide comparative degradation data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4.
Disclaimer: The data for BRD4-targeting PROTACs is compiled from different studies. Direct head-to-head comparisons of PROTACs with identical target-binding moieties and linkers are limited, and experimental conditions may vary between studies. Therefore, these values should be considered illustrative of general performance trends.
Table 1: Comparison of CRBN Binding Affinities
| Ligand | CRBN Dissociation Constant (Kd) |
| Pomalidomide | ~157 nM |
| Thalidomide | ~250 nM |
Data sourced from multiple studies and collated by BenchChem.[2]
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Thalidomide | BRD4 | ~25 | >90 | 293T |
| PROTAC B | Pomalidomide | BRD4 | <1 | >95 | Jurkat |
| ARV-825 | Pomalidomide | BRD4 | <1 | >95 | Jurkat |
This table presents representative data compiled from various sources to illustrate the general potency of thalidomide and pomalidomide-based PROTACs.[3]
Key Differences and Considerations
1. Binding Affinity and PROTAC Potency: Pomalidomide consistently demonstrates a higher binding affinity for CRBN compared to thalidomide.[2] This stronger interaction is believed to facilitate the formation of a more stable ternary complex (Target Protein-PROTAC-CRBN), leading to more efficient ubiquitination and subsequent degradation of the target protein.[2] This generally translates to PROTACs with lower DC50 values and higher Dmax values, indicating greater potency and efficacy.[2]
2. Linker Attachment and Off-Target Effects: The chemical structure of pomalidomide, specifically the amino group on the phthalimide (B116566) ring, provides a convenient and sterically favorable position for linker attachment.[1] Attaching the linker at the C5 position of the pomalidomide phthalimide ring has been shown to be a crucial design element.[4] This modification can mitigate the off-target degradation of endogenous zinc finger transcription factors, a known liability of some CRBN-recruiting PROTACs.[2]
3. Metabolic Stability and Physicochemical Properties: Pomalidomide-based PROTACs have been reported to exhibit greater metabolic stability compared to their thalidomide-based counterparts.[1] This can be a significant advantage for in vivo applications, potentially leading to improved pharmacokinetic profiles.
Visualizing the Mechanism and Pathways
To better understand the underlying biological processes, the following diagrams illustrate the PROTAC mechanism of action, the CRBN-mediated degradation pathway, and the downstream consequences of degrading a target protein like BRD4.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of pomalidomide- and thalidomide-based degraders.
Ternary Complex Formation Assay (AlphaLISA)
Principle: This assay quantitatively measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a homogeneous format. Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase, respectively. Upon formation of the ternary complex, the beads are brought into close proximity, resulting in a luminescent signal.
Methodology:
-
Reagent Preparation:
-
Recombinant, tagged target protein (e.g., GST-tagged) and E3 ligase complex (e.g., His-tagged CRBN/DDB1) are diluted in an appropriate assay buffer.
-
A serial dilution of the PROTAC compound is prepared.
-
AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) are prepared according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Incubate the recombinant proteins with varying concentrations of the PROTAC in a 384-well plate.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The signal intensity is proportional to the amount of ternary complex formed. Data is typically plotted as signal versus PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
-
Protein Degradation Assay (Western Blot for DC50 and Dmax Determination)
Principle: This method is a standard for quantifying the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax.[4]
-
Conclusion
The choice between pomalidomide and thalidomide as a CRBN ligand for PROTAC development should be guided by the specific goals of the research. The available evidence strongly suggests that pomalidomide offers distinct advantages in terms of CRBN binding affinity and the resulting potency of the PROTAC. Furthermore, the well-established strategies for linker attachment to the pomalidomide scaffold provide a clear path for optimizing selectivity and mitigating off-target effects. While thalidomide remains a viable option, for researchers aiming to develop highly potent and selective degraders, pomalidomide represents a more robust and often superior starting point. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel PROTACs, regardless of the chosen CRBN ligand.
References
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Thalidomide and its analogs have emerged as crucial components in many PROTACs, acting as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. Verifying the direct engagement of these PROTACs with both their target protein and the E3 ligase within the cellular environment is paramount for their development and optimization. The Cellular Thermal Shift Assay (CETSA) has become an indispensable tool for this purpose. This guide provides an objective comparison of CETSA with other common biophysical assays for evaluating thalidomide-based PROTACs, supported by experimental data and detailed protocols.
Comparison of Target Engagement Assays
Choosing the appropriate assay to confirm target engagement is critical. While several techniques can provide valuable insights, they differ in their principles, throughput, and the context of the information they provide. CETSA distinguishes itself by its ability to measure target engagement in a physiologically relevant cellular environment.
| Assay | Principle | Sample Type | Key Parameters | Throughput | Advantages | Limitations |
| CETSA | Ligand binding alters the thermal stability of the target protein. | Intact cells, cell lysates, tissues | Thermal shift (ΔTm), EC50 | Low to high | In-cell/in-vivo relevance, label-free for endogenous proteins, can assess target and E3 ligase engagement simultaneously. | Not all protein-ligand interactions cause a significant thermal shift, can be lower throughput for traditional Western blot readout. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Purified proteins | Dissociation constant (Kd), on/off rates (ka, kd) | Medium | Real-time kinetics, high sensitivity, low sample consumption. | Requires purified, active proteins; immobilization can affect protein conformation; acellular. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon ligand binding to a protein in solution. | Purified proteins | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low | Label-free, provides full thermodynamic profile of binding. | Requires large amounts of purified protein, low throughput, sensitive to buffer conditions. |
| NanoBRET™ | Measures bioluminescence resonance energy transfer between a NanoLuc®-tagged protein and a fluorescent ligand. | Intact cells | IC50/EC50 | High | Live-cell assay, high throughput, sensitive. | Requires genetic modification of the target protein, potential for steric hindrance from the tag. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Cell lysates | Protease protection | Low to medium | Label-free, does not rely on thermal stability changes. | Less quantitative than CETSA, requires optimization of protease conditions. |
Quantitative Data for Thalidomide-Based PROTACs
The following tables provide representative quantitative data for the interaction of thalidomide-based PROTACs and their components with their respective targets, as measured by various assays.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Assay Method |
| (S)-Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC)[1] |
| (R)-Thalidomide | ~2.5 µM | Isothermal Titration Calorimetry (ITC)[1] |
| Pomalidomide | ~180 nM | Surface Plasmon Resonance (SPR)[1] |
| Lenalidomide | ~445 nM | Not specified |
Table 2: Performance of the BRD4-Targeting PROTAC ARV-825
| Parameter | Value | Assay | Cell Line |
| Degradation | |||
| DC50 (BRD4) | < 1 nM | Western Blot | Jurkat |
| Dmax (BRD4) | > 95% | Western Blot | Jurkat |
| Binding | |||
| Kd (to BRD4 BD1) | 90 nM | Not specified | N/A |
| Kd (to BRD4 BD2) | 28 nM | Not specified | N/A |
Signaling Pathway and Experimental Workflows
Understanding the mechanism of action of thalidomide-based PROTACs and the experimental workflow of CETSA is crucial for interpreting results and designing experiments.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[1][2] This process involves the formation of a key ternary complex between the PROTAC, the target protein, and CRBN.
References
A Comparative Guide to Assessing Off-Target Protein Degradation of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PROTACs utilizing the Thalidomide-NH-CH2-COO(t-Bu) E3 ligase ligand-linker conjugate, with a focus on assessing off-target protein degradation. We present supporting experimental data and detailed methodologies for key assessment techniques to aid in the preclinical evaluation of these novel therapeutic modalities.
Introduction to Thalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of specific target proteins.[1] They consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The molecule "Thalidomide-NH-CH2-COO(t-Bu)" is a pre-fabricated component used in PROTAC synthesis, incorporating a derivative of thalidomide (B1683933) to recruit the Cereblon (CRBN) E3 ubiquitin ligase, attached to a linker ready for conjugation to a POI ligand.[2]
The thalidomide moiety and its analogs (e.g., pomalidomide, lenalidomide) are known to function as "molecular glues," independently recruiting a set of endogenous proteins, termed neosubstrates, to CRBN for degradation.[3][4][5] This inherent activity is the primary source of potential off-target effects for PROTACs built with this scaffold. The most well-characterized neosubstrates include zinc finger (ZF) transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[6][7] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory and teratogenic effects.[6][] Therefore, a thorough assessment of the off-target degradation profile is a critical step in the development of safe and selective thalidomide-based PROTACs.[9]
References
- 1. chempro-innovations.com [chempro-innovations.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Analysis of E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has revolutionized drug discovery, offering a novel modality to eliminate disease-causing proteins.[1] At the heart of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[2][3] A critical component of any PROTAC is the E3 ligase ligand, which hijacks a specific E3 ubiquitin ligase to tag the target protein for destruction.[4][5] With over 600 E3 ligases in the human genome, the choice of which one to recruit is a pivotal decision in PROTAC design, profoundly impacting degradation efficiency, selectivity, and the overall therapeutic potential.[2][4]
This guide provides a comparative analysis of ligands for four of the most well-characterized and widely utilized E3 ligases in PROTAC development: Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 homolog (MDM2).[3][4] We present a data-driven comparison of their performance, supported by detailed experimental protocols and visual workflows to aid researchers in making informed decisions for their TPD programs.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][6] The fundamental mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[6][7] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6][9]
Comparative Performance of E3 Ligase Ligands
The efficacy of a PROTAC is not solely determined by the binary binding affinities of its ligands but is critically influenced by the stability and cooperativity of the ternary complex.[6] The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties. The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against various protein targets.
Note: The presented DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are indicative and can vary based on the specific PROTAC construct, linker design, and experimental conditions.[6]
Table 1: Performance of CRBN- and VHL-Based PROTACs
| Target Protein | E3 Ligase | Ligand Type | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | CRBN | Pomalidomide-based | dBET1 | ~20 | >90 | 22Rv1 |
| BRD4 | VHL | VH032-based | MZ1 | ~10 | >90 | 22Rv1 |
| FLT3 | CRBN | Pomalidomide-based | FLT3-PROTAC-1 | 5-10 | >90 | MOLM-14 |
| FLT3 | VHL | VH032-based | FLT3-PROTAC-2 | 1-5 | >90 | MOLM-14 |
| KRAS G12D | VHL | VH032-based | PROTAC 8o | 10-50 | ~80 | MIA PaCa-2 |
| KRAS G12D | CRBN | Pomalidomide-based | Not widely successful | >1000 | <20 | Various |
Data compiled from multiple sources, including[7][8][10].
Table 2: Performance of IAP- and MDM2-Based PROTACs
| Target Protein | E3 Ligase | Ligand Type | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | IAP | Bestatin-based | SNIPER(BRD4) | 10-100 | >80 | HeLa |
| AR | IAP | LCL161-based | SNIPER(AR) | ~50 | >70 | LNCaP |
| BRD4 | MDM2 | Nutlin-based | A1874 | 100-500 | ~60 | RS4;11 |
| MDM2 | CRBN | Pomalidomide-based | MDM2 Degrader 8 | <10 | >90 | RS4;11 |
Data compiled from multiple sources, including[11][12][13][14][15].
In-Depth Ligand Analysis
Cereblon (CRBN) Ligands
Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[6]
-
Advantages: Well-established chemistry, readily available building blocks, and have demonstrated high degradation efficiency for a broad range of targets.[6] CRBN-based PROTACs are often effective in hematopoietic cells due to high CRBN expression.[]
-
Disadvantages: Inherent off-target affinity for zinc-finger transcription factors, which can lead to immunological side effects.[]
von Hippel-Lindau (VHL) Ligands
VHL ligands are typically derived from the peptide sequence of HIF-1α, which binds to VHL.
-
Advantages: VHL has a more buried binding pocket, leading to better selectivity for specific substrates.[] VHL-based PROTACs have shown high potency and are widely used.
-
Disadvantages: VHL ligands can be larger and have higher molecular weight, potentially leading to poorer cell permeability.[] VHL expression can be low in certain solid tumors, which might necessitate higher PROTAC concentrations.[]
Inhibitor of Apoptosis Proteins (IAP) Ligands
IAP ligands are often derived from IAP antagonists like bestatin (B1682670) or LCL161.[11] IAP-recruiting PROTACs are also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[11]
-
Advantages: Offer an alternative to CRBN and VHL, particularly for targets that are challenging for the more established recruiters.
-
Disadvantages: IAP-based PROTACs can induce autoubiquitination and degradation of the E3 ligase itself, which may limit their efficacy.[15]
Mouse Double Minute 2 homolog (MDM2) Ligands
MDM2 ligands are often derived from inhibitors of the MDM2-p53 interaction, such as nutlins.[4][12]
-
Advantages: MDM2 is overexpressed in several human cancers, making it an attractive target.[13] MDM2-based PROTACs can have a dual mechanism of action by both degrading the target and stabilizing p53.[13]
-
Disadvantages: Generally less effective at inducing degradation compared to CRBN and VHL-based PROTACs.[12][13]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation and comparison of different E3 ligase ligands.
Experimental Workflow for PROTAC Evaluation
Target Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify PROTAC-induced degradation of a target protein.[9]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.[9]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.[9]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal.[9] Quantify band intensities and normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[6]
Ternary Complex Formation Assay (NanoBRET™)
This cell-based assay measures the formation of the ternary complex in live cells.[17]
Materials:
-
HEK293 cells
-
Plasmids: NanoLuc®-Target Protein fusion, HaloTag®-E3 Ligase fusion
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence and filtered fluorescence
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-Target Protein and HaloTag®-E3 Ligase plasmids.
-
Cell Plating: Plate the transfected cells into a multi-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®-618) signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). An increase in the ratio indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.[18][19]
Materials:
-
Recombinant proteins: Target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex
-
Ubiquitin and Biotin-Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
Streptavidin-coated plates or beads
-
Antibody against the target protein
-
Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)
Procedure:
-
Reaction Setup: In a microfuge tube or well of a plate, combine the recombinant target protein, E1, E2, E3 ligase, ubiquitin (or biotin-ubiquitin), ATP, and the PROTAC in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.
-
Detection:
-
For Biotin-Ubiquitin: Capture the reaction mixture on a streptavidin-coated plate. Detect the ubiquitinated target protein using a primary antibody against the target protein followed by an HRP-conjugated secondary antibody and a colorimetric or chemiluminescent substrate.
-
Immunoprecipitation-Western Blot: Immunoprecipitate the target protein from the reaction mixture and analyze the ubiquitination pattern by Western blot using an anti-ubiquitin antibody.[18]
-
-
Data Analysis: Quantify the signal to determine the extent of PROTAC-induced ubiquitination.
Logical Relationships and Selection Criteria
The choice of an E3 ligase ligand is a multifaceted decision that depends on several factors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ternary Complex Formation [worldwide.promega.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. lifesensors.com [lifesensors.com]
Validating Ternary Complex Formation: A Comparative Guide to Co-Immunoprecipitation, Surface Plasmon Resonance, and Bio-Layer Interferometry
For researchers, scientists, and drug development professionals, confirming the formation of a ternary complex—a crucial intermediate in many biological processes and the mechanism of action for novel therapeutics like PROTACs—is a critical step. This guide provides an objective comparison of three widely used techniques for validating ternary complex formation: Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI). We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in technique selection and experimental design.
At a Glance: Comparing Co-IP, SPR, and BLI
Each technique offers distinct advantages and provides different types of data, ranging from qualitative validation of an interaction to precise quantitative measurements of binding kinetics and affinity. The choice of method depends on the specific research question, the availability of reagents, and the desired throughput.
| Feature | Co-Immunoprecipitation (Co-IP) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Principle | Antibody-based capture of a protein complex from cell lysate or in vitro mixture. | Detection of changes in refractive index on a sensor chip upon molecular binding. | Measurement of changes in the interference pattern of light reflected from a biosensor tip. |
| Data Output | Qualitative (Yes/No interaction) or Semi-quantitative (relative abundance via Western Blot).[1][2] | Quantitative (K D , k on , k off , cooperativity).[3][4][5][6][7] | Quantitative (K D , k on , k off , cooperativity).[8][9] |
| Sample Type | Cell lysates, tissue extracts, in vitro reconstituted protein mixtures. | Purified proteins, small molecules. | Purified proteins, crude lysates, cell culture supernatants.[10] |
| Throughput | Low to medium. | Medium. | High.[11] |
| Labeling Requirement | No direct labeling of interacting proteins, but requires specific antibodies. | Label-free.[4] | Label-free.[8] |
| Key Advantages | In vivo/in situ validation of interactions within a cellular context. | High sensitivity, precise kinetic data.[12] | High throughput, compatibility with crude samples.[10][11] |
| Key Limitations | Generally not quantitative, prone to false positives/negatives.[2] | Requires specialized equipment and purified samples, potential for mass transport limitations. | Lower sensitivity compared to SPR, may not be suitable for very small molecules.[13] |
Quantitative Data Comparison: A Snapshot
The following table summarizes the typical quantitative data obtained from SPR and BLI for the analysis of ternary complexes, exemplified by the well-characterized PROTAC MZ1 which induces a ternary complex between VHL and BRD4. Co-IP data is presented as a relative measure of interaction.
| Parameter | Co-Immunoprecipitation (Western Blot) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Binding Affinity (K D ) | Not directly measured. Band intensity indicates the amount of co-precipitated protein. | Binary (MZ1 to VHL): ~29 nM Ternary (MZ1:BRD4 BD2 to VHL): ~1 nM[8][9] | Ternary (MZ1:BRD4 BD2 to VHL): Consistent with SPR results.[8] |
| Association Rate (k on ) | Not measured. | Can be determined (e.g., 10^5 M^-1 s^-1). | Can be determined. |
| Dissociation Rate (k off ) | Not measured. | Can be determined (e.g., 10^-3 s^-1). | Can be determined. |
| Cooperativity (α) | Not directly measured. | Calculated as K D (binary) / K D (ternary). For MZ1 system, α ≈ 26.[8] | Can be calculated and is consistent with SPR data.[8] |
Experimental Protocols
Two-Step Co-Immunoprecipitation for Ternary Complex Validation
This protocol is designed to confirm the interaction between three proteins (Protein A, Protein B, and Protein C) where Protein A is tagged with Flag and Protein B is tagged with HA.[14][15][16]
Materials:
-
HEK293T cells
-
Plasmids encoding Flag-Protein A, HA-Protein B, and Protein C
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-Flag antibody-conjugated magnetic beads
-
Flag peptide
-
Anti-HA antibody-conjugated magnetic beads
-
Control IgG-conjugated magnetic beads
-
Wash buffer (e.g., TBST)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against Flag, HA, and Protein C
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding Flag-Protein A, HA-Protein B, and Protein C. Include a negative control with empty vectors.
-
Cell Lysis: After 24-48 hours, harvest the cells and lyse them in ice-cold lysis buffer containing protease inhibitors.
-
First Immunoprecipitation (Anti-Flag):
-
Incubate the cell lysate with anti-Flag magnetic beads to capture Flag-Protein A and its interacting partners.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution: Elute the captured complexes from the beads using a solution containing Flag peptide.
-
Second Immunoprecipitation (Anti-HA):
-
Divide the eluate into two fractions.
-
Incubate one fraction with anti-HA magnetic beads and the other with control IgG beads.
-
-
Washing: Wash the beads thoroughly with wash buffer.
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against Flag, HA, and Protein C to detect the presence of all three proteins in the final immunoprecipitate.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol outlines the steps for analyzing the formation of a ternary complex (e.g., E3 ligase-PROTAC-Target Protein).[4][17]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, biotinylated E3 ligase
-
Purified target protein
-
PROTAC molecule
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Ligand Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC molecule over the immobilized E3 ligase to determine the binary binding affinity (K D ).
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k on , k off ) and the dissociation constant (K D ) for both the binary and ternary interactions.
-
Calculate the cooperativity factor (α) by dividing the K D of the binary interaction by the K D of the ternary interaction.
-
Bio-Layer Interferometry (BLI) for Ternary Complex Analysis
This protocol describes the use of BLI to study ternary complex formation.[8][18][19]
Materials:
-
BLI instrument and biosensors (e.g., streptavidin-coated)
-
Purified, biotinylated E3 ligase
-
Purified target protein
-
PROTAC molecule
-
Assay buffer (e.g., PBS with 0.02% Tween-20)
-
96-well or 384-well black microplates
Procedure:
-
Biosensor Hydration: Hydrate the streptavidin-coated biosensors in the assay buffer for at least 10 minutes.
-
Ligand Immobilization: Immerse the biosensors in a solution containing the biotinylated E3 ligase to immobilize it onto the sensor surface.
-
Baseline: Establish a stable baseline by dipping the biosensors into the assay buffer.
-
Association:
-
To measure binary interaction, dip the biosensors into wells containing a dilution series of the PROTAC.
-
To measure ternary complex formation, dip the biosensors into wells containing a fixed concentration of the target protein and a dilution series of the PROTAC.
-
-
Dissociation: Transfer the biosensors to wells containing only the assay buffer to measure the dissociation of the complex.
-
Data Analysis:
-
Fit the resulting binding curves to a suitable model to obtain the kinetic parameters (k on , k off ) and the dissociation constant (K D ).
-
Calculate the cooperativity factor as described for the SPR experiment.
-
Visualizing the Workflows
To better illustrate the experimental processes and the underlying principles, the following diagrams were generated using Graphviz (DOT language).
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aragen.com [aragen.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biolayer Interferometry (BLI) | Sartorius [sartorius.com]
- 11. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 12. xantec.com [xantec.com]
- 13. Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better - Creative Proteomics [iaanalysis.com]
- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. gatorbio.com [gatorbio.com]
- 19. youtube.com [youtube.com]
A Comparative Guide to Chiral Separation and Analysis of Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs are a class of immunomodulatory drugs with significant therapeutic applications.[1][2] However, the pharmacological and toxicological effects of these compounds are often enantiomer-specific. The infamous teratogenic effects of thalidomide were primarily associated with the (S)-enantiomer, while the (R)-enantiomer possessed the desired sedative properties.[3][4][5] Although thalidomide undergoes in vivo racemization, the distinct activities of its enantiomers underscore the critical importance of chiral separation in the development and analysis of its analogs.[3][6] This guide focuses on comparing different High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of thalidomide and its derivatives.
Comparative Analysis of Chiral Stationary Phases
The selection of an appropriate Chiral Stationary Phase (CSP) is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have demonstrated high versatility for the separation of thalidomide and its analogs.[1][2][7]
Below is a summary of the performance of various CSPs for the chiral separation of thalidomide and related compounds under different chromatographic conditions.
| Chiral Stationary Phase | Analyte | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Reference |
| Chiralpak AD | Thalidomide | Methanol (B129727) | >10 | - | [1][2] |
| Thalidomide | Ethanol | >10 | - | [1][2] | |
| Thalidomide | Acetonitrile | Reversed Elution | - | [1] | |
| Pomalidomide | Methanol | >10 | - | [1][2] | |
| Chiralcel OJ-H | Thalidomide | Methanol | Baseline Separation | - | [1][2] |
| Pomalidomide | Methanol | Baseline Separation | - | [1][2] | |
| Lenalidomide | Methanol | Baseline Separation | - | [1][2] | |
| Apremilast | Methanol | Baseline Separation | - | [1][2] | |
| Lux Amylose-2 | Thalidomide | Methanol/IPA | Hysteretic Behavior | - | [1] |
| CHIRALPAK AD-RH | Thalidomide | 10% ACN, 70% MeOH, 20% 0.025 M Citrate (B86180) Buffer (pH 3.0) | Baseline Separation | - | [8][9] |
| Astec CHIROBIOTIC V | Thalidomide | 65% 18 mM Ammonium (B1175870) Nitrate (B79036) (pH 5.5), 35% Acetonitrile | Baseline Separation | - | |
| Vancomycin-CSP | Thalidomide | 14% Acetonitrile in 20 mM Ammonium Formate (pH 5.4) | Good Separation | - | [10] |
| Lux i-Amylose-3 | Thalidomide | Acetonitrile with 0.1% Diethylamine | Baseline Separation | - | [11][12] |
Note: "-" indicates that the specific value was not provided in the source material, though successful separation was reported.
Based on the data, polysaccharide-based CSPs, particularly Chiralpak AD and Chiralcel OJ-H, under polar organic conditions, offer excellent resolution for thalidomide and its analogs.[1][2] For the target molecule, Thalidomide-NH-CH2-COO(t-Bu), which possesses a similar phthalimide (B116566) core, these CSPs would be a logical starting point for method development. The bulky t-butyl group may influence retention times and selectivity, requiring optimization of the mobile phase composition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for the chiral separation of thalidomide analogs.
Method 1: Chiral Separation using Polysaccharide-Type CSP in Polar Organic Mode
-
Column: Chiralpak AD, Chiralcel OJ-H (or other polysaccharide-based columns)
-
Mobile Phase: Neat methanol, ethanol, or acetonitrile. Mixtures can also be used to fine-tune selectivity.[1]
-
Flow Rate: 0.5 mL/min[1]
-
Temperature: 20 °C[1]
-
Detection: UV, wavelength not specified in this study but typically around 220-254 nm for thalidomide.[8][9][11]
Method 2: Reversed-Phase Chiral HPLC
-
Column: CHIRALPAK AD-RH
-
Mobile Phase: 10% acetonitrile, 70% methanol, and 20% 0.025 M citrate buffer (pH 3.0)[8][9]
-
Sample Preparation: Direct deproteinization of blood samples with methanol and 2 M trichloroacetic acid.[8][9]
Method 3: Chiral Separation using Macrocyclic Glycopeptide CSP
-
Column: Astec® CHIROBIOTIC® V
-
Mobile Phase: 65:35 (v/v) mixture of 18 mM ammonium nitrate (pH 5.5) and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 22 °C
-
Detection: UV at 240 nm
-
Injection Volume: 20 µL
Visualizing the Workflow
The following diagrams illustrate the typical workflows for chiral separation and analysis.
Caption: General workflow for chiral HPLC analysis.
Caption: Decision logic for CSP and mobile phase selection.
Conclusion
The chiral separation of thalidomide and its analogs is a critical aspect of their development and quality control. Polysaccharide-based chiral stationary phases have demonstrated broad applicability and high efficiency in separating these compounds, particularly in polar organic mode. While specific data for Thalidomide-NH-CH2-COO(t-Bu) is pending, the compiled data for structurally similar molecules provides a robust starting point for method development. Researchers should begin by screening well-established CSPs like Chiralpak AD and Chiralcel OJ-H with polar organic mobile phases, followed by systematic optimization. The provided experimental protocols and workflows offer a practical guide for initiating these studies.
References
- 1. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape | OpenOChem Learn [learn.openochem.org]
- 6. learncheme.com [learncheme.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A new method for determination of both thalidomide enantiomers using HPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thalidomide enantiomers: determination in biological samples by HPLC and vancomycin-CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Chiral Separation of Thalidomide by HPLC | Phenomenex [phenomenex.com]
Safety Operating Guide
Personal protective equipment for handling Thalidomide-NH-CH2-COO(t-Bu)
Essential Safety and Handling of Thalidomide-NH-CH2-COO(t-Bu)
Disclaimer: This document provides essential safety and logistical information for handling Thalidomide-NH-CH2-COO(t-Bu). As no specific Safety Data Sheet (SDS) for this compound is publicly available, this guidance is based on the known hazards of the parent compound, thalidomide, a known teratogen.[1][2][3][4] It is imperative to conduct a thorough, site-specific risk assessment before any handling of this compound. This guide is intended for use by trained professionals in a laboratory setting.
Hazard Identification and Risk Assessment
Thalidomide-NH-CH2-COO(t-Bu) is a derivative of thalidomide. Thalidomide is classified as a teratogen and can cause severe birth defects.[1][2][3][4] It is also considered a potent pharmaceutical compound. Therefore, this derivative should be handled with extreme caution, assuming it carries similar reproductive and toxicological risks.
Primary Hazards:
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling Thalidomide-NH-CH2-COO(t-Bu).
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP2 Respirator | A PAPR is recommended for procedures with a high potential for aerosol or dust generation.[7][8] For low-risk activities, a properly fit-tested N95 or FFP2 respirator may be sufficient, but is not the primary recommendation for handling highly potent compounds.[7][9] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals during handling.[7] |
| Body Protection | Disposable Coveralls or Gown | Use a disposable, solid-front, back-closing gown or coveralls made of a material like Tyvek® to protect against chemical splashes and dust.[7][9][10] A dedicated lab coat should be worn over personal clothing if coveralls are not used.[7] |
| Eye Protection | Chemical Splash Goggles or Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[7] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[7][9] |
Operational Plan: Safe Handling Procedures
A systematic approach is crucial for safely handling potent compounds.
3.1. Designated Area
-
All handling of Thalidomide-NH-CH2-COO(t-Bu) should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[11]
-
Access to this area should be restricted to trained personnel.[2]
3.2. Weighing and Preparation
-
Weighing of the solid compound should be performed in a ventilated enclosure to prevent the dispersion of dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[7]
3.3. Spill Management
-
In the event of a spill, immediately evacuate non-essential personnel from the area and ensure the area is well-ventilated.[12]
-
Use a pre-prepared spill kit appropriate for chemical hazards to contain and clean the spill, working from the outside in.[7][12]
-
All materials used for spill cleanup must be collected, sealed in a labeled container, and disposed of as hazardous waste.[12]
3.4. Decontamination
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[7]
-
Decontaminate or discard all protective clothing after handling.[13] Disposable items should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of Thalidomide-NH-CH2-COO(t-Bu) waste is critical to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[12]
4.2. Waste Collection and Labeling
-
All solid and liquid waste, including contaminated PPE and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
The container must be compatible with the waste and labeled with "Hazardous Waste," the chemical name, and appropriate hazard symbols.[12]
4.3. Storage and Disposal
-
Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[12]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[12]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Thalidomide-NH-CH2-COO(t-Bu).
References
- 1. Teratogens - Environmental Health and Safety - Purdue University [purdue.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. utoledo.edu [utoledo.edu]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aiha.org [aiha.org]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 11. ehs.utoronto.ca [ehs.utoronto.ca]
- 12. benchchem.com [benchchem.com]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
